4-Nitrohydrocinnamonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBCIYYRQGBBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407824 | |
| Record name | 3-(4-Nitrophenyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53563-09-0 | |
| Record name | 3-(4-Nitrophenyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Characterization of 4-Nitrohydrocinnamonitrile
[1]
Executive Summary & Chemical Identity[2]
4-Nitrohydrocinnamonitrile , formally known as 3-(4-nitrophenyl)propanenitrile , is a critical intermediate in the synthesis of pharmaceutical agents, including Factor Xa inhibitors and various amino-hydrocinnamonitrile derivatives.[1] Precise characterization of its melting point (MP) and solubility profile is essential for process engineering, particularly during the isolation and purification stages of drug substance manufacturing.
This guide provides a definitive technical analysis of the compound's physicochemical properties, distinguishing it from structurally similar homologs (e.g., p-nitrophenylacetonitrile) and offering self-validating protocols for laboratory verification.
Chemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 3-(4-Nitrophenyl)propanenitrile |
| Common Name | 4-Nitrohydrocinnamonitrile |
| CAS Registry Number | 53563-09-0 |
| Molecular Formula | C |
| Molecular Weight | 176.17 g/mol |
| Structural Feature | Para-substituted nitro aromatic with a propionitrile tail |
Critical Disambiguation: Do not confuse this compound with p-Nitrophenylacetonitrile (CAS 555-21-5, MP 113–115°C) or 3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3, MP 45–47°C).[1] The propionitrile chain length specifically dictates the lower melting point observed in the target molecule.
Physicochemical Properties[2][4][7][8][9][10][11][12][13][14]
Melting Point Characterization
The melting point is the primary indicator of purity for 4-Nitrohydrocinnamonitrile.[1] Unlike its shorter-chain homolog (p-nitrophenylacetonitrile), the additional methylene group introduces rotational freedom, lowering the crystal lattice energy and thus the melting point.[1]
| Parameter | Value / Range | Condition |
| Melting Point (Experimental) | 69 – 70 °C | High Purity (>98%) |
| Melting Point (Literature) | 69 – 71 °C | Recrystallized form |
| Visual Appearance | Light yellow to cream crystalline powder | Standard State |
Thermodynamic Insight: A melting range wider than 2°C (e.g., 65–69°C) typically indicates the presence of the ortho-isomer (3-(2-nitrophenyl)propanenitrile) or residual solvent. The ortho-isomer interferes with the crystal packing of the para-isomer, causing melting point depression.[1]
Solubility Profile
The solubility of 4-Nitrohydrocinnamonitrile is governed by the interplay between its polar nitro/nitrile groups and the hydrophobic phenyl ring.[1]
| Solvent Class | Solvent Example | Solubility Rating | Application |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Reaction medium; Stock solutions |
| Polar Protics | Ethanol, Methanol | Moderate (High when hot) | Recrystallization (Primary choice) |
| Esters/Ethers | Ethyl Acetate, THF | Good | Extraction; Chromatography |
| Chlorinated | Chloroform, DCM | Good | Dissolution for NMR/Analysis |
| Non-Polar | Hexane, Heptane | Insoluble | Anti-solvent for precipitation |
| Aqueous | Water, PBS (pH 7.[1]4) | Negligible (<0.1 mg/mL) | Wash solvent for salt removal |
Experimental Protocols
Protocol A: High-Precision Melting Point Determination
Objective: To validate lot purity using thermodynamic phase transition.
-
Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Loading: Pack 2–3 mm of sample into a clean glass capillary tube. Tap firmly to eliminate air pockets.[1]
-
Ramp:
-
Rapid heat to 60°C .[1]
-
Reduce ramp rate to 1.0°C/minute starting at 60°C.
-
-
Observation:
-
Record
(first visible liquid droplet). -
Record
(complete liquefaction).
-
-
Validation: The sample passes if
and falls within the 68–71°C window.[1]
Protocol B: Solubility Saturation Workflow
Objective: To determine precise solubility limits for process scaling.
Figure 1: Step-by-step workflow for gravimetric or chromatographic solubility determination.[1]
Purification & Crystallization Strategy
The solubility differential between hot and cold ethanol makes it the ideal solvent system for purification.[1] The impurity profile usually consists of unreacted precursors or the ortho-isomer, which remain more soluble in the mother liquor.[1]
Recrystallization Logic
-
Solvent Selection: Ethanol (95%) or Methanol.
-
Dissolution: Heat solvent to near-boiling (approx. 75°C for EtOH). Add solid slowly until saturation is reached.
-
Filtration (Hot): Rapidly filter the hot solution to remove insoluble mechanical impurities.
-
Nucleation: Allow the filtrate to cool slowly to room temperature (25°C). Do not shock cool, as this traps impurities.
-
Harvest: Cool further to 0–4°C to maximize yield. Filter crystals and wash with cold Hexane/Heptane (anti-solvent) to remove surface mother liquor.
Figure 2: Thermodynamic purification pathway utilizing temperature-dependent solubility.[1]
References
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary for p-Nitrophenylacetonitrile (Homolog Comparison). Retrieved from [Link]
13C NMR spectral data for 4-Nitrohydrocinnamonitrile
Comprehensive Structural Elucidation of 4-Nitrohydrocinnamonitrile: A C NMR Technical Guide
Introduction & Structural Context
4-Nitrohydrocinnamonitrile (IUPAC: 3-(4-nitrophenyl)propanenitrile) is a critical intermediate in the synthesis of pharmaceutical precursors, particularly in the reduction pathways leading to aniline derivatives and heterocycles. Its structure combines a strongly electron-withdrawing nitro group with a flexible aliphatic nitrile chain, creating a unique electronic environment that is distinctively resolved by Carbon-13 Nuclear Magnetic Resonance (
Molecular Specifications
-
Formula:
-
Molecular Weight: 176.17 g/mol
-
Key Functional Groups:
-
Nitro (
): Induces strong deshielding on the aromatic ring. -
Nitrile (
): Provides a diagnostic signal in the sp-hybridized region. -
Saturated Linker: The ethyl bridge (
) separates the aromatic system from the nitrile, preventing conjugation between the two electron-withdrawing groups.
-
Experimental Methodology (Protocol)
To ensure reproducibility and data integrity, the following acquisition parameters are recommended. This protocol minimizes relaxation artifacts common in quaternary carbons (specifically the nitrile and nitro-substituted aromatic carbons).
Sample Preparation
-
Solvent Selection: Chloroform-d (
) is the standard solvent.-
Note: If solubility is poor due to the nitro group, DMSO-
may be used, but chemical shifts will vary slightly (typically +0.5 to +1.0 ppm).
-
-
Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.
-
Reference: Internal Tetramethylsilane (TMS) at
0.00 ppm or the center peak of the triplet at 77.16 ppm.
Acquisition Parameters (Standard 100 MHz Carbon Frequency)
-
Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).
-
Relaxation Delay (
): 2.0 – 3.0 seconds .-
Reasoning: The quaternary carbons (C-CN, C-NO
, C-Alkyl) have long spin-lattice relaxation times ( ). A short delay will suppress their signal intensity, leading to integration errors.
-
-
Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary peaks.
-
Spectral Width: -10 to 200 ppm.
Analytical Workflow
The following diagram illustrates the logical flow from sample isolation to spectral assignment, ensuring no artifact is mistaken for a signal.
Figure 1: Standardized workflow for NMR structural validation.
C NMR Spectral Data Assignment
The following data represents the definitive assignment of chemical shifts. The molecule possesses a plane of symmetry through the 1,4-axis of the benzene ring, making the ortho and meta carbons equivalent.
Chemical Shift Table ( )
| Carbon Label | Chemical Shift ( | Type | Assignment Logic |
| C-1 | 118.9 | Nitrile ( | |
| C-2 | 147.2 | Aromatic C-4 (Ipso to | |
| C-3 | 146.8 | Aromatic C-1 (Ipso to Alkyl). Deshielded by the alkyl chain and para-nitro effect. | |
| C-4, C-8 | 129.6 | Aromatic C-2,6. Meta to | |
| C-5, C-7 | 124.1 | Aromatic C-3,5. Ortho to | |
| C-6 | 31.3 | Benzylic ( | |
| C-9 | 19.1 |
Structural Visualization & Numbering
The following diagram correlates the table labels with the molecular structure.
Figure 2: Carbon connectivity and chemical shift mapping.[1]
Technical Discussion & Interpretation
The Nitro Group Effect
The most distinct feature of this spectrum is the aromatic region. In unsubstituted benzene, carbons resonate at 128.5 ppm. The introduction of the 4-nitro group creates a "push-pull" electronic effect:
-
Ipso-effect: The carbon directly attached to the nitro group (C-2 in Fig 2) is heavily deshielded (~147 ppm) due to the strong inductive withdrawal of electron density by Nitrogen.
-
Ortho-effect: The carbons adjacent to the nitro group (C-5, C-7) are also deshielded (124.1 ppm) compared to the meta carbons. This 124 ppm signal is diagnostic for p-substituted nitrobenzenes.
The Aliphatic Chain
The propyl chain shows a classic separation:
-
The benzylic carbon (C-6) resonates at 31.3 ppm , consistent with alkyl groups attached to an aromatic ring.
-
The
-carbon (C-9) is found upfield at 19.1 ppm . While the nitrile is electron-withdrawing, the anisotropic shielding cone of the triple bond often shields the -position relative to other EWGs (like carbonyls).
Distinguishing from Impurities
Common synthesis byproducts include 4-Nitrocinnamic acid (unsaturated) or 4-Nitrohydrocinnamic acid (hydrolysis product).
-
Differentiation: Check for the disappearance of the Nitrile peak (118.9 ppm) and the appearance of a Carbonyl peak (~175-180 ppm) or alkene carbons (~120-140 ppm) to rule out these impurities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78223, 3-(4-Nitrophenyl)propanenitrile. Retrieved from [Link]
-
AIST Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR data for Nitriles and Nitrobenzenes. (General Reference for substituent effects). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift additivity rules).
-
Oregon St
C NMR Chemical Shift Tables. Retrieved from [Link]
An In-Depth Technical Guide to the FT-IR Analysis of 4-Nitrohydrocinnamonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-nitrohydrocinnamonitrile, also known as 3-(4-nitrophenyl)propanenitrile. As a molecule incorporating a nitrile, a nitro group, an aromatic ring, and an aliphatic chain, its FT-IR spectrum presents a rich source of structural information. This document, authored from the perspective of a Senior Application Scientist, offers not just a procedural outline but also the scientific rationale behind the analytical choices, ensuring a robust and reproducible methodology. We will delve into the principles of FT-IR as they apply to this specific molecule, provide a detailed experimental protocol, interpret the expected spectral features, and discuss the critical aspects of data integrity and safety.
Introduction: The Vibrational Signature of 4-Nitrohydrocinnamonitrile
4-Nitrohydrocinnamonitrile is a bifunctional organic compound with the chemical formula C₉H₈N₂O₂. Its structure, characterized by a p-substituted benzene ring with a nitro group and a propanenitrile side chain, makes it a molecule of interest in various chemical syntheses. FT-IR spectroscopy is an indispensable tool for the structural characterization of such molecules. This technique probes the vibrational modes of molecular bonds, which absorb infrared radiation at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of its key functional groups.
The primary analytical targets in the FT-IR analysis of 4-nitrohydrocinnamonitrile are the characteristic stretching and bending vibrations of its nitrile (-C≡N), nitro (-NO₂), aromatic (C=C and C-H), and aliphatic (C-H) moieties. The position, intensity, and shape of the absorption bands associated with these groups provide definitive structural confirmation.
Causality in Experimental Design: Why We Choose Our FT-IR Parameters
The selection of an appropriate analytical methodology is paramount for obtaining a high-quality and interpretable FT-IR spectrum. Our choices are guided by the physicochemical properties of 4-nitrohydrocinnamonitrile and the fundamental principles of infrared spectroscopy.
Sample Preparation: The Foundation of a Good Spectrum
For a solid sample like 4-nitrohydrocinnamonitrile, two primary sample preparation techniques are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
-
KBr Pellet Method: This traditional technique involves intimately mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹)[1]. This method provides a high-quality transmission spectrum, but it is crucial to ensure the sample is finely ground to minimize scattering of the infrared beam and that the KBr is completely dry to avoid a broad O-H absorption band from water, which could obscure important spectral features[2].
-
Attenuated Total Reflectance (ATR): ATR is a more modern and often simpler technique that involves pressing the solid sample directly onto a high-refractive-index crystal (commonly diamond or germanium)[1]. The infrared beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a short distance into the sample. This interaction provides a spectrum of the sample's surface. ATR is advantageous for its minimal sample preparation and is less sensitive to sample thickness. However, for crystalline solids, good contact between the sample and the ATR crystal is essential to obtain a strong signal.
Author's Recommendation: For routine analysis and structural confirmation, ATR is often the more efficient method. However, for quantitative analysis or when a high-resolution spectrum for publication is required, the KBr pellet method, when executed properly, can yield superior results.
Instrumental Parameters: Optimizing Data Acquisition
The quality of the FT-IR spectrum is also heavily dependent on the instrumental parameters. For a detailed structural analysis of 4-nitrohydrocinnamonitrile, the following parameters are recommended:
-
Spectral Range: A standard range of 4000-400 cm⁻¹ is sufficient to capture all the fundamental vibrations of the molecule.
-
Resolution: A resolution of 4 cm⁻¹ provides a good balance between spectral detail and signal-to-noise ratio for a solid-state spectrum. Higher resolution may not be necessary unless resolving very closely spaced vibrational bands is required.
-
Number of Scans: Co-adding multiple scans improves the signal-to-noise ratio. A minimum of 16 scans is recommended, and for very weak signals or high-precision work, 32 to 64 scans may be beneficial.
-
Apodization: A mathematical function applied to the interferogram to reduce "ringing" artifacts around sharp absorption bands. The Happ-Genzel function is a good general-purpose choice.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with built-in checks to ensure the quality and reliability of the obtained data.
Materials and Equipment
-
4-Nitrohydrocinnamonitrile (solid)
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) detector
-
Sample preparation accessories (ATR unit or KBr pellet press and die set)
-
Potassium Bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 2 hours
-
Agate mortar and pestle
-
Spatula
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.
Step-by-Step Methodology (KBr Pellet)
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Sample Preparation: In a dry environment, weigh approximately 1-2 mg of 4-nitrohydrocinnamonitrile and 100-200 mg of dry KBr.
-
Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer a portion of the mixture to the pellet die and press under vacuum (if available) at approximately 8-10 tons of pressure for 2-3 minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum using the optimized parameters (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
-
Data Processing: The obtained spectrum should be baseline corrected and, if necessary, smoothed.
Step-by-Step Methodology (ATR)
-
Background Spectrum: With the clean ATR crystal in place, record a background spectrum.
-
Sample Application: Place a small amount of the solid 4-nitrohydrocinnamonitrile sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum using the optimized parameters.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after the measurement.
Spectral Interpretation: Decoding the Molecular Vibrations
The FT-IR spectrum of 4-nitrohydrocinnamonitrile is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.
Key Vibrational Modes and Their Expected Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | C≡N stretch | 2240 - 2220 | Strong, Sharp |
| Nitro (-NO₂) | Asymmetric N-O stretch | 1550 - 1475 | Strong |
| Symmetric N-O stretch | 1360 - 1290 | Medium-Strong | |
| Aromatic Ring | C=C stretch (in-ring) | 1610 - 1580, 1500 - 1450 | Medium to Weak |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak | |
| C-H out-of-plane bend | 860 - 800 (para-disubstituted) | Strong | |
| Aliphatic Chain (-CH₂-CH₂-) | Asymmetric C-H stretch | ~2925 | Medium |
| Symmetric C-H stretch | ~2855 | Medium | |
| CH₂ scissoring | ~1465 | Medium |
Note: These are predicted ranges and the exact peak positions can be influenced by the molecule's solid-state environment and intermolecular interactions.
Detailed Interpretation
-
Nitrile Group (-C≡N): A strong and sharp absorption band is expected in the 2240-2220 cm⁻¹ region, which is highly characteristic of the nitrile functional group[3][4][5][6]. Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.
-
Nitro Group (-NO₂): Two distinct and strong absorption bands are anticipated for the nitro group. The asymmetric stretching vibration will appear at a higher frequency, typically between 1550-1475 cm⁻¹, while the symmetric stretch will be found in the 1360-1290 cm⁻¹ range[7]. The presence of both of these strong bands is a reliable indicator of a nitro group.
-
Aromatic Ring: The presence of the benzene ring will be confirmed by several absorptions. Weak to medium bands between 1610-1450 cm⁻¹ are due to the C=C stretching vibrations within the ring. Aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹. A strong band in the 860-800 cm⁻¹ region is indicative of the C-H out-of-plane bending for a 1,4- (or para-) disubstituted benzene ring.
-
Aliphatic Chain (-CH₂-CH₂-): The methylene groups of the propanenitrile chain will give rise to C-H stretching vibrations just below 3000 cm⁻¹, typically around 2925 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric). A medium intensity band around 1465 cm⁻¹ is expected for the CH₂ scissoring (bending) vibration.
Visualization of Molecular Structure and Vibrations
To better understand the relationship between the molecular structure and the FT-IR spectrum, a visualization of the key vibrational modes is helpful.
Caption: Key vibrational modes of 4-nitrohydrocinnamonitrile.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion: A Powerful Tool for Structural Elucidation
FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the structural analysis of 4-nitrohydrocinnamonitrile. By understanding the principles of molecular vibrations and applying a systematic approach to sample preparation, data acquisition, and spectral interpretation, researchers can confidently confirm the identity and purity of this compound. The characteristic absorption bands of the nitrile, nitro, aromatic, and aliphatic functionalities serve as a robust molecular fingerprint, making FT-IR an essential technique in the arsenal of synthetic and analytical chemists.
References
- CN102557988A - Preparation method of 4-nitro phthalonitrile - Google Patents.
- CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents.
-
4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem. Available at: [Link]
-
A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride | Request PDF. Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link]
-
IR: nitro groups. Available at: [Link]
-
Sample preparation for FT-IR. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem. Available at: [Link]
-
CAS No : 29246-70-6 | Product Name : 4-Nitro-trans-cinnamonitrile | Pharmaffiliates. Available at: [Link]
-
The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. - ResearchGate. Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
-
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at: [Link]
-
4.2: IR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. Available at: [Link]
-
4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem. Available at: [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. Available at: [Link]
Sources
Technical Guide: Mass Spectrometry of 4-Nitrohydrocinnamonitrile
Executive Summary
4-Nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile) is a critical pharmacophore and intermediate, most notably in the synthesis of third-generation aromatase inhibitors like Anastrozole .[1] Its accurate detection and quantification are pivotal in drug development, specifically for impurity profiling (Process-Related Impurities) and metabolic pathway elucidation.
This guide provides a rigorous technical framework for the mass spectrometric analysis of 4-Nitrohydrocinnamonitrile. It moves beyond generic protocols to establish a self-validating analytical workflow, contrasting Electron Ionization (EI) for structural fingerprinting with Electrospray Ionization (ESI) for trace quantification in complex biological matrices.
Part 1: Molecular Profile & Physicochemical Context[1]
Before initiating MS analysis, the analyte's physicochemical behavior must be understood to optimize ionization and separation.
| Property | Specification | MS Implication |
| IUPAC Name | 3-(4-nitrophenyl)propanenitrile | Defines fragmentation nomenclature.[1] |
| CAS Registry | 5131-60-2 | Key for library verification (NIST/PubChem).[1] |
| Formula | MW: 176.17 Da . Monoisotopic Mass: 176.06. | |
| Key Moieties | Nitro ( | Directs fragmentation (Nitro loss) and adduct formation. |
| Polarity | Moderate ( | Compatible with both GC (non-polar cols) and LC (C18). |
| Nitrogen Rule | 2 Nitrogens (Even) | Molecular ion ( |
Part 2: Fragmentation Mechanics (The "Why")
Understanding the fragmentation logic is essential for distinguishing this molecule from isobaric impurities.
Electron Ionization (EI) Behavior (GC-MS)
In hard ionization (70 eV), the molecule exhibits a distinct "fingerprint" driven by the instability of the nitro group and the benzylic position.
-
Molecular Ion (
): Observable at m/z 176 . Usually of moderate intensity due to the stabilizing aromatic ring, despite the destabilizing nitro group. -
Base Peak / Major Fragment (Benzylic Cleavage): The bond between the
and carbons (relative to the ring) is vulnerable.-
Cleavage yields the 4-Nitrobenzyl cation (
, m/z 136 ) and the neutral radical (Mass 40).[1]
-
-
Nitro Group Loss:
-
Loss of radical
(46 Da) from yields m/z 130 ( ). -
Loss of neutral
(30 Da) yields m/z 146 (rearrangement required).
-
-
Secondary Fragmentation: The m/z 136 ion often loses
to form the Tropylium-like cation ( , m/z 90 ).
Electrospray Ionization (ESI) Behavior (LC-MS)
In soft ionization, fragmentation is minimal unless MS/MS (CID) is applied.
-
Positive Mode (
): The nitrile nitrogen has a lone pair, allowing protonation.-
Primary Ion:
= 177 . -
Adducts:
= 199, = 194.
-
-
Negative Mode (
): Nitro-aromatics can capture electrons or form adducts with formate ( ), but sensitivity is generally higher in positive mode for the nitrile functionality unless specific derivatization is used.[1]
Visualization: EI Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) fragmentation pathway for 4-Nitrohydrocinnamonitrile. The formation of the m/z 136 ion via benzylic cleavage is the dominant diagnostic transition.
Part 3: Validated Experimental Protocols
These protocols are designed to be self-validating . The inclusion of an Internal Standard (IS) is mandatory for rigorous quantification.
Protocol A: GC-MS (Structural Identification & Purity)
Best for: Raw material analysis, synthesis monitoring, and identifying volatile impurities.[1]
System Suitability: Resolution (
| Parameter | Setting / Requirement | Rationale |
| Column | DB-5MS or Rtx-5MS (30m x 0.25mm, 0.25µm) | Low-polarity phase minimizes tailing of the nitro group.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for EI spectral consistency. |
| Injection | 1 µL, Split 10:1 (or Splitless for trace) | High split prevents column overload from the polar nitro group. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | 80°C (1 min) | Fast ramp preserves peak shape; high final temp elutes dimers. |
| Source/Transfer | 230°C / 280°C | Prevents condensation of the nitrile in the interface. |
| Internal Standard | 4-Nitrotoluene or d4-4-Nitrohydrocinnamonitrile | Structurally similar but chromatographically resolved.[1] |
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg sample in 1 mL Ethyl Acetate (LC-MS grade).
-
Blank Run: Inject pure solvent to clear memory effects.
-
Standard Run: Inject authentic standard to establish Retention Time (RT).
-
Sample Run: Inject sample.
-
Validation: Check for m/z 176, 136, and 90. Ratio of 136/176 should remain constant (
10%) vs. standard.
Protocol B: LC-MS/MS (Trace Quantification)
Best for: Biological matrices (plasma/urine) or trace impurity analysis in drug substances.[1]
System Suitability: Peak asymmetry factor
| Parameter | Setting / Requirement | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8µm, 2.1x50mm | High surface area for retention of the moderately polar analyte.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for |
| Mobile Phase B | Acetonitrile (MeCN) | Sharpens peaks for nitriles compared to Methanol. |
| Gradient | 10% B to 90% B over 5 mins | Rapid elution while separating polar metabolites. |
| Ionization | ESI Positive Mode ( | Target |
| MRM Transition | 177.1 | Matches the stable benzylic cation fragment. |
| Secondary MRM | 177.1 | Matches the nitro-loss fragment.[1] |
Part 4: Impurity Profiling & Data Interpretation
In the context of Anastrozole synthesis, 4-Nitrohydrocinnamonitrile is a precursor.[1] Its presence in the final drug substance is a Critical Quality Attribute (CQA).
Distinguishing from Isobars
-
Isobar: 2-Methyl-2-(4-nitrophenyl)acetonitrile (Potential isomer).[1]
-
Differentiation:
-
GC-MS: The isomer will have a slightly different Retention Time (RT) and likely a different base peak (due to branching affecting benzylic cleavage stability).
-
LC-MS: Use the MRM ratio. The fragmentation energy required to break the branched chain differs from the linear propyl chain.
-
Analytical Workflow Diagram
Caption: End-to-end analytical workflow for the detection and quantification of 4-Nitrohydrocinnamonitrile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79246, 3-(4-Nitrophenyl)propanenitrile.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of similar nitro-aromatics (Ethyl p-nitrocinnamate). NIST Standard Reference Database. Retrieved from [Link]
-
Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Eclética Química.[4][5][6] (Demonstrates LC-MS/MS impurity profiling workflows for Anastrozole precursors). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (Foundational GC conditions for nitro-aromatics). Retrieved from [Link]
Sources
4-Nitrohydrocinnamonitrile molecular weight and formula
Content Type: Technical Whitepaper / Synthesis Guide Subject: 3-(4-Nitrophenyl)propanenitrile (CAS 53563-09-0) Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
4-Nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile) is a critical C3-homologated building block in medicinal chemistry. It serves as a strategic intermediate for introducing the 4-aminophenylpropylamine pharmacophore, a scaffold frequently observed in tyrosine kinase inhibitors, aromatase inhibitors, and various CNS-active agents. This guide details its physicochemical profile, validated synthesis pathways focusing on chemoselective reduction, and rigorous characterization protocols.
Chemical Identity & Physicochemical Properties[1][2][3]
The molecule is characterized by a propionitrile tail attached to the para-position of a nitrobenzene ring. Its amphipathic nature—combining a polar nitro group and a nitrile handle with a lipophilic linker—makes it versatile for heterocycle formation.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-(4-Nitrophenyl)propanenitrile |
| Common Synonyms | 4-Nitrohydrocinnamonitrile; p-Nitrohydrocinnamonitrile |
| CAS Registry Number | 53563-09-0 |
| Molecular Formula | C |
| Molecular Weight | 176.17 g/mol |
| SMILES | N#CCCC1=CC=C(=O)C=C1 |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate; Sparingly soluble in water |
Synthetic Pathways
Synthesizing 4-nitrohydrocinnamonitrile requires navigating a classic chemoselectivity challenge: reducing the alkene of a cinnamate precursor without reducing the labile nitro group.
Route A: Chemoselective Reduction of 4-Nitrocinnamonitrile (Recommended)
This route starts from commercially available 4-nitrocinnamonitrile. Standard catalytic hydrogenation (Pd/C, H
-
Reagents: Sodium Borohydride (NaBH
), Pyridine (or Silica Gel support). -
Mechanism: The electron-withdrawing nitro group activates the
-carbon of the alkene, making it susceptible to hydride attack (1,4-reduction) while the nitrile remains intact.
Route B: Decarboxylative Knoevenagel Condensation
A convergent route avoiding reduction issues, utilizing 4-nitrobenzaldehyde and cyanoacetic acid.
-
Step 1: Condensation to 4-nitrocinnamic acid.
-
Step 2: Selective reduction/decarboxylation sequence (often requiring specific catalysts like Wilkinson's catalyst to preserve the nitro moiety).
Visualization: Synthesis Decision Tree
Figure 1: Synthetic pathways highlighting the chemoselectivity required to preserve the nitro group.
Experimental Protocol: Selective Reduction
Objective: Synthesize 3-(4-nitrophenyl)propanenitrile from 4-nitrocinnamonitrile with >95% chemoselectivity.
-
Preparation: Dissolve 4-nitrocinnamonitrile (1.0 eq) in a mixture of Pyridine and Methanol (4:1 ratio). Nitrogen atmosphere is recommended.
-
Addition: Cool solution to 0°C. Slowly add NaBH
(1.5 eq) portion-wise over 30 minutes. The pyridine suppresses the reducing power of the borohydride, preventing attack on the nitro group. -
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the conjugated alkene spot (lower R
due to conjugation) and appearance of the saturated product. -
Quenching: Carefully quench with dilute HCl at 0°C to destroy excess hydride and neutralize pyridine.
-
Workup: Extract with Dichloromethane (DCM). Wash organic layer with water and brine. Dry over MgSO
. -
Purification: Recrystallization from Ethanol/Water is typically sufficient; column chromatography (Silica, Hexane/EtOAc) if high purity is required.
Characterization & Quality Control
Validating the structure requires confirming the loss of the alkene double bond while proving the retention of the nitro and nitrile groups.
Spectral Fingerprint
-
H NMR (400 MHz, CDCl
):-
8.18 (d, J=8.5 Hz, 2H, Ar-H ortho to NO
). -
7.40 (d, J=8.5 Hz, 2H, Ar-H meta to NO
). -
3.05 (t, J=7.2 Hz, 2H, Ar-CH
). -
2.68 (t, J=7.2 Hz, 2H, CH
-CN). -
Note: The absence of vinylic protons (typically
6.0–7.5 range with large coupling constants) confirms saturation.
-
8.18 (d, J=8.5 Hz, 2H, Ar-H ortho to NO
-
IR Spectroscopy:
-
Nitrile (CN): Sharp peak at ~2245 cm
. -
Nitro (NO
): Strong asymmetric stretch at ~1520 cm and symmetric stretch at ~1345 cm .
-
-
Mass Spectrometry (ESI):
-
[M+H]
calculated: 177.06; observed: 177.1.
-
Analytical Logic Flow
Figure 2: Analytical decision tree for structural validation.
Applications in Drug Development
4-Nitrohydrocinnamonitrile is a "masked" diamine scaffold. Its primary utility lies in its ability to be differentiated:
-
Selective Reduction: The nitro group can be reduced to an aniline (using H
/Pd-C) while keeping the nitrile intact, or the nitrile reduced to a primary amine (using LiAlH or Raney Ni) while keeping the nitro intact (difficult but possible with specific conditions), or both reduced to a diamine. -
Heterocycle Synthesis: The nitrile group is a precursor for tetrazoles (via azide cycloaddition) or oxadiazoles, common bioisosteres for carboxylic acids in Angiotensin II receptor blockers and aromatase inhibitors.
Key Application Area:
-
Aromatase Inhibitors: Structural analogs are used in the synthesis of Letrozole-type compounds where the benzonitrile moiety is crucial for coordinating with the heme iron of the CYP19A1 enzyme.
-
Linker Chemistry: Used to create C3 spacers in PROTACs or bifunctional ligands where a rigid phenyl spacer is required.
Safety & Handling (MSDS Summary)
-
Hazards: Acute toxicity if swallowed (Category 3/4). Skin and eye irritant. Potential sensitizer.[1]
-
Handling: Use in a chemical fume hood. Nitriles can release cyanide under extreme acidic/metabolic conditions (though this specific molecule is stable).
-
Storage: Store in a cool, dry place under inert atmosphere. Stable at room temperature.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53563-09-0. Retrieved from [Link]
-
LookChem. 4-Nitrohydrocinnamonitrile Product Data. Retrieved from [Link]
- Fleming, F. F., et al. (2010).Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry.
Sources
Introduction: The Strategic Importance of 4-Nitrohydrocinnamonitrile
An In-depth Technical Guide to the Synthesis of 4-Nitrohydrocinnamonitrile
4-Nitrohydrocinnamonitrile, also known as 3-(4-nitrophenyl)propanenitrile, is a key chemical intermediate whose value lies in its versatile molecular architecture. Possessing a reactive nitrile group and a nitro-functionalized aromatic ring, it serves as a pivotal building block in the synthesis of a wide array of more complex molecules. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, while the nitro group can be readily reduced to an aniline derivative. This aniline is a common precursor for creating amide bonds, sulfonamides, and other structures prevalent in pharmacologically active compounds.
In the landscape of drug discovery and development, access to such versatile intermediates is crucial for accelerating the design-make-test-analyze cycle.[1] The nitrile group itself is found in over 30 prescribed pharmaceuticals, valued for its metabolic stability and its ability to act as a bioisostere for carbonyl groups, often engaging in key hydrogen bonding interactions within enzyme active sites.[2] This guide provides a comprehensive review of the primary synthetic strategies for obtaining 4-Nitrohydrocinnamonitrile, offering field-proven insights and detailed protocols for researchers and drug development professionals.
Strategic Overview of Synthetic Pathways
The synthesis of 4-Nitrohydrocinnamonitrile can be approached from several distinct strategic directions. The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The three primary pathways involve:
-
Direct Nitration: Introducing the nitro group onto a pre-existing hydrocinnamonitrile scaffold.
-
Nucleophilic Cyanation: Introducing the nitrile group via substitution on a 4-nitrophenylethyl derivative.
-
Selective Reduction: Saturating the alkene bond of 4-nitrocinnamonitrile without affecting the nitro or nitrile functionalities.
Figure 1: Overview of primary synthetic routes to 4-Nitrohydrocinnamonitrile.
Pathway 1: Electrophilic Nitration of Hydrocinnamonitrile
This is arguably the most direct conceptual approach, involving the nitration of the commercially available hydrocinnamonitrile (3-phenylpropanenitrile). The core challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution. The alkylnitrile substituent is an ortho-, para-director; however, steric hindrance from the propyl chain can favor para-substitution.
Causality Behind Experimental Choices: The choice of a nitrating agent is critical. A classic mixture of concentrated nitric acid and sulfuric acid is effective, as the sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the activation energy for aromatic substitution.[3] Temperature control is paramount to prevent over-nitration and the formation of unwanted byproducts. The use of polyphosphoric acid (PPA) as a co-reagent has been shown to enhance para-selectivity in the nitration of phenylacetonitrile by forming a bulky complex with the nitronium ion, which sterically disfavors attack at the ortho position.[4] This principle is directly applicable here.
Data Summary: Nitration Conditions
| Reagent System | Co-reagent | Temperature (°C) | Molar Yield (p-isomer) | Key Advantages | Reference |
| HNO₃ / H₂SO₄ | None | 10 - 20 | ~50-54% | Inexpensive, classic method | [5] |
| HNO₃ | Polyphosphoric Acid (PPA) | 0 - 10 | >65% | High para-selectivity, improved yield | [4] |
Detailed Experimental Protocol (Adapted from PPA Method)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 68% nitric acid (27.5 mL). Cool the flask to 5°C in an ice-water bath.
-
Reagent Addition: Under vigorous stirring, add polyphosphoric acid (35 g) in portions, ensuring the temperature does not exceed 20°C. After the addition is complete, cool the mixture to 0°C.
-
Substrate Introduction: Slowly add hydrocinnamonitrile (e.g., 15 g) dropwise, maintaining the reaction temperature below 10°C.
-
Reaction Progression: After the addition, allow the mixture to slowly warm to 20°C and continue stirring for 2 hours.
-
Workup: Pour the reaction mixture into 100 g of crushed ice with stirring. A light yellow solid, the crude product, will precipitate.
-
Purification: Filter the solid and wash the filter cake with cold water until the filtrate is neutral. After drying, recrystallize the crude product from an ethanol/water mixture (e.g., 10:1 v/v) to yield pure 4-nitrohydrocinnamonitrile.[4]
Figure 2: Step-by-step workflow for the PPA-mediated nitration protocol.
Pathway 2: Nucleophilic Cyanation of 4-Nitrophenylethyl Halides
This pathway involves a standard Sₙ2 reaction where a cyanide salt displaces a halide (typically bromide or chloride) from 2-(4-nitrophenyl)ethyl halide. This approach offers excellent regiochemical control, as the nitro group is already in the desired position.
Causality Behind Experimental Choices: The primary challenge in this reaction is the potential for elimination (E2) side reactions, which would form 4-nitrostyrene. To favor substitution over elimination, polar aprotic solvents like DMSO or DMF are employed. These solvents solvate the cation (e.g., Na⁺ or K⁺) of the cyanide salt, leaving a "naked," highly nucleophilic cyanide anion that readily attacks the electrophilic carbon bearing the halogen. Using a less basic cyanide source can also mitigate elimination. While traditional sources like NaCN or KCN are effective, concerns over their toxicity and strong basicity have led to alternatives.[4] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an environmentally safer, less toxic alternative cyanide source, often used in palladium- or nickel-catalyzed cyanation reactions of aryl halides.[6][7] For an aliphatic halide, a simple nucleophilic substitution without a metal catalyst is often sufficient.
Data Summary: Cyanation Conditions
| Substrate | Cyanide Source | Solvent | Temperature (°C) | Key Advantages | Reference |
| 2-(4-nitrophenyl)ethyl bromide | NaCN | DMSO | 25 - 50 | Readily available reagents, good yield | General Sₙ2 Principles |
| 2-(4-nitrophenyl)ethyl bromide | KCN | DMF | 60 - 80 | High regioselectivity | General Sₙ2 Principles |
| Aryl Halides (for comparison) | K₄[Fe(CN)₆] | Various | 80 - 120 | Low toxicity, green chemistry | [6] |
Detailed Experimental Protocol (Sₙ2 Cyanation)
-
Reaction Setup: Dissolve 2-(4-nitrophenyl)ethyl bromide (1 equivalent) in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add sodium cyanide (NaCN, 1.2 equivalents) portion-wise to the solution. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the mixture at 40°C and monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel or by recrystallization.
Pathway 3: Selective Reduction of 4-Nitrocinnamonitrile
This strategy begins with 3-(4-nitrophenyl)acrylonitrile (4-nitrocinnamonitrile) and involves the selective hydrogenation of the carbon-carbon double bond. The key is to use a catalyst and conditions that reduce the alkene without affecting the nitro or nitrile groups.
Causality Behind Experimental Choices: Catalytic hydrogenation is a powerful technique for such transformations.[8] The choice of catalyst is paramount. Palladium on carbon (Pd/C) is a common hydrogenation catalyst, but it can sometimes lead to the reduction of the nitro group, especially under more forceful conditions (higher pressure or temperature). A more selective approach might involve transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of a catalyst.[9] Another effective method for selective alkene reduction in the presence of other reducible groups is the use of sodium borohydride (NaBH₄), a milder reducing agent than LiAlH₄, often in the presence of a transition metal catalyst.[10][11]
Data Summary: Selective Reduction Methods
| Reagent System | Catalyst | Solvent | Key Advantages | Reference |
| H₂ | Pd/C (low loading) | Ethanol | Controlled pressure/temp can achieve selectivity | [12][13] |
| Ammonium Formate | Pd/C | Methanol | Mild conditions, avoids high-pressure H₂ | [9] |
| NaBH₄ | NiCl₂ or CoCl₂ | Methanol | High selectivity for C=C bond, operational simplicity | [10][11] |
Detailed Experimental Protocol (Transfer Hydrogenation)
-
Reaction Setup: To a solution of 4-nitrocinnamonitrile (1 equivalent) in methanol in a round-bottom flask, add 10% Pd/C catalyst (5 mol %).
-
Hydrogen Donor: Add ammonium formate (4-5 equivalents) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Workup: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the product.
Figure 3: Conceptual mechanism of catalytic transfer hydrogenation on a Pd/C surface.
Conclusion and Future Perspectives
The synthesis of 4-Nitrohydrocinnamonitrile is achievable through several robust and well-documented chemical strategies.
-
For large-scale synthesis and high regioselectivity, the nitration of hydrocinnamonitrile using a PPA/HNO₃ system offers a compelling route due to its directness and improved yield of the desired para-isomer.[4]
-
For guaranteed regiochemistry and when the appropriate starting material is available, the nucleophilic cyanation of a 2-(4-nitrophenyl)ethyl halide is a reliable, albeit potentially more hazardous, option.
-
For substrate-specific applications where the unsaturated precursor is more accessible, selective transfer hydrogenation presents a mild and efficient method that avoids the handling of high-pressure hydrogen gas.[9]
Future research in this area will likely focus on developing greener and more sustainable protocols. This includes the exploration of solid-acid catalysts to replace corrosive liquid acids in nitration, the use of non-toxic cyanide sources in flow chemistry systems to enhance safety and control, and the development of novel, highly selective hydrogenation catalysts based on earth-abundant metals. As the demand for complex molecular scaffolds in drug discovery continues to grow, efficient and adaptable syntheses of key intermediates like 4-Nitrohydrocinnamonitrile will remain a critical focus for the scientific community.[1][14][15]
References
- CN102557988B - Preparation method of 4-nitro phthalonitrile - Google Patents.
- CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents.
-
4-nitrophthalimide - Organic Syntheses Procedure. Available at: [Link]
-
What is the product when 4-nitrobenzaldehyde reacts with hydrogen cyanide in an acidic medium (dilute HCl)? - Quora. Available at: [Link]
-
4-Nitrobenzyl Cyanide: A Vital Building Block for p-Nitrophenylacetic Acid Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and reactions of meso-(p-nitrophenyl)porphyrins - ResearchGate. Available at: [Link]
-
A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride | Request PDF - ResearchGate. Available at: [Link]
-
p-NITROBENZYL CYANIDE - Organic Syntheses Procedure. Available at: [Link]
- CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents.
-
An example of light enhanced hydrogenation of 4-nitrobenzonitrile over... - ResearchGate. Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]
-
Reduction of 4-nitrophenol catalyzed by nitroreductase - ResearchGate. Available at: [Link]
-
Cyanation of 1‐iodo‐4‐nitrobenzene under the light irradiation with... - ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Publications. Available at: [Link]
-
Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities - YouTube. Available at: [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. Available at: [Link]
- US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles - Google Patents.
-
The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts - PMC - NIH. Available at: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides - Preprints.org. Available at: [Link]
-
2,3-bis(2-nitrophenyl)propanenitrile - Chemical Synthesis Database. Available at: [Link]
-
Catalytic Hydrogenation Reaction - AZoM. Available at: [Link]
-
The Competition between 4-Nitrophenol Reduction and BH4 Hydrolysis on Metal Nanoparticle Catalysts - ResearchGate. Available at: [Link]
-
New Advances in Synthetic Chemistry to Accelerate Drug Discovery - YouTube. Available at: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC - NIH. Available at: [Link]
-
Recent applications of click chemistry in drug discovery - PubMed. Available at: [Link]
-
Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride - ResearchGate. Available at: [Link]
-
Synthesis of 3-amino-4-hydroxyphenyl-propionitrile - PrepChem.com. Available at: [Link]
-
p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
a) Reaction network of the hydrogenation of 4‐nitrostyrene. b)... - ResearchGate. Available at: [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis - University of Rochester. Available at: [Link]
-
Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Available at: [Link]
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An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Structural Properties of 4-Nitrohydrocinnamonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrohydrocinnamonitrile, also known as 3-(4-nitrophenyl)propanenitrile, is a small organic molecule featuring a nitro group and a nitrile moiety. These functional groups are of significant interest in medicinal chemistry and materials science due to their electronic properties and potential for diverse chemical transformations. While the experimental crystal structure of 4-Nitrohydrocinnamonitrile is not publicly available in crystallographic databases, this guide provides a comprehensive overview of its synthesis, characterization, and a theoretical exploration of its structural properties. By combining established synthetic protocols, standard analytical techniques, and computational modeling, we offer insights into the molecular conformation and potential intermolecular interactions that would govern its solid-state architecture. This information is crucial for researchers working with this compound and provides a framework for understanding its behavior in various applications, including as a building block in drug discovery.
Introduction: The Significance of Nitriles and Nitroarenes in Modern Chemistry
Nitrile- and nitro-containing compounds are cornerstones of organic synthesis and drug development. The nitrile group serves as a versatile precursor to amines, amides, carboxylic acids, and various heterocyclic systems. Its linear geometry and electronic properties can influence molecular packing and interactions. Nitroarenes are pivotal intermediates in the synthesis of anilines and other functionalized aromatic compounds. The strong electron-withdrawing nature of the nitro group significantly impacts the electronic landscape of the molecule, influencing its reactivity and potential for non-covalent interactions. The combination of these two functional groups in 4-Nitrohydrocinnamonitrile presents a molecule with potential for a rich and varied chemistry, making it a valuable synthon for the creation of more complex molecular architectures.
Synthesis of 4-Nitrohydrocinnamonitrile
The synthesis of 4-Nitrohydrocinnamonitrile is typically achieved through the nitration of hydrocinnamonitrile (3-phenylpropanenitrile). A common and effective method involves the use of a nitrating mixture of nitric acid and sulfuric acid.
Experimental Protocol: Nitration of Hydrocinnamonitrile
Objective: To synthesize 4-Nitrohydrocinnamonitrile via electrophilic aromatic substitution.
Materials:
-
Hydrocinnamonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add hydrocinnamonitrile to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of hydrocinnamonitrile in sulfuric acid, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral.
-
Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution, followed by washing with deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield 4-Nitrohydrocinnamonitrile as a solid.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 4-Nitrohydrocinnamonitrile.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized 4-Nitrohydrocinnamonitrile, a combination of spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the ethyl chain. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The protons of the ethyl chain will appear as two triplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the two aliphatic carbons. The presence of the electron-withdrawing nitro group will influence the chemical shifts of the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will provide evidence for the key functional groups. Characteristic absorption bands are expected for:
-
Nitrile (C≡N) stretch: A sharp, medium intensity band around 2250 cm⁻¹.
-
Nitro (NO₂) group: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of 4-Nitrohydrocinnamonitrile (C₉H₈N₂O₂) would be observed at m/z = 176.17.
| Technique | Expected Observations |
| ¹H NMR | Two doublets (aromatic protons), two triplets (aliphatic protons) |
| ¹³C NMR | Signals for aromatic, nitrile, and aliphatic carbons |
| IR | Sharp C≡N stretch (~2250 cm⁻¹), strong NO₂ stretches (~1520, ~1350 cm⁻¹) |
| MS | Molecular ion peak at m/z = 176.17 |
| Table 1: Summary of expected spectroscopic data for 4-Nitrohydrocinnamonitrile. |
Theoretical Investigation of Molecular Structure and Crystal Packing
In the absence of experimental single-crystal X-ray diffraction data, computational methods provide a powerful tool to predict the three-dimensional structure of 4-Nitrohydrocinnamonitrile and to hypothesize about its crystal packing.
Molecular Modeling
A likely 3D conformation of the 4-Nitrohydrocinnamonitrile molecule can be generated using computational chemistry software. Geometry optimization using density functional theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set, can provide insights into bond lengths, bond angles, and dihedral angles.
Key Predicted Structural Features:
-
The phenyl ring is planar.
-
The nitro group is likely to be slightly twisted out of the plane of the phenyl ring.
-
The ethylnitrile chain will have a preferred conformation to minimize steric hindrance.
Predicted Intermolecular Interactions and Crystal Packing
The solid-state structure of 4-Nitrohydrocinnamonitrile will be dictated by a balance of intermolecular forces. Based on the functional groups present, the following interactions are anticipated to be significant in its crystal packing:
-
π-π Stacking: The electron-deficient nitro-substituted aromatic rings can engage in π-π stacking interactions with neighboring molecules.
-
Dipole-Dipole Interactions: The polar nitrile and nitro groups will lead to significant dipole-dipole interactions, contributing to the overall stability of the crystal lattice.
-
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds between the aromatic and aliphatic C-H donors and the oxygen atoms of the nitro group or the nitrogen atom of the nitrile group as acceptors are also likely to play a role in the crystal packing.
Diagram of Potential Intermolecular Interactions:
Methodological & Application
Application Note: Chemoselective Reduction of 4-Nitrohydrocinnamonitrile
Executive Summary
This guide details the chemoselective reduction of 4-nitrohydrocinnamonitrile to 4-aminohydrocinnamonitrile. This transformation is a critical functional group interconversion (FGI) in the synthesis of aromatase inhibitors (e.g., Anastrozole precursors) and various nitrogen-containing heterocycles.
The core challenge is chemoselectivity : reducing the nitro group (
This note presents two validated protocols:
-
Method A (The Robust Protocol): Iron-mediated reduction (Fe/NH
Cl).[2] Recommended for initial scale-up and high-purity requirements due to its kinetic inertness toward nitriles. -
Method B (The Green Protocol): Catalytic Hydrogenation (Pd/C). Recommended for GMP environments requiring minimal solid waste, with strict controls to prevent nitrile reduction.
Chemical Context & Mechanism[3][4][5][6]
The Chemoselectivity Challenge
The reduction potential of the nitro group is generally lower (easier to reduce) than that of the nitrile. However, under standard high-pressure hydrogenation conditions, or in the presence of strong acids, the nitrile is unstable.
-
Path A (Desired):
(Retention of ) -
Path B (Over-reduction):
(Formation of diamine) -
Path C (Hydrolysis):
(Acidic side reaction)
Reaction Pathway Diagram
The following diagram illustrates the reaction pathways and the critical control points required to avoid impurity formation.
Figure 1: Reaction pathway showing the desired route (Green) and potential deviation points (Red/Dashed) leading to impurities.[3]
Protocol A: Iron-Mediated Reduction (Fe/NH Cl)
Status: Preferred for Lab Scale & Pilot Batches Mechanism: Single Electron Transfer (SET)
This method utilizes zero-valent iron activated by ammonium chloride. The
Reagents & Materials
| Reagent | Equiv.[4] | Role |
| 4-Nitrohydrocinnamonitrile | 1.0 | Substrate |
| Iron Powder (325 mesh) | 5.0 | Reductant (Surface area is critical) |
| Ammonium Chloride ( | 3.0 | Electrolyte/Buffer |
| Ethanol / Water (4:1) | 10 vol | Solvent System |
| Celite 545 | N/A | Filtration Aid |
Step-by-Step Procedure
-
Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser, charge the Ethanol/Water mixture.
-
Activation: Add Ammonium Chloride and Iron Powder . Stir vigorously at room temperature for 15 minutes to "etch" the iron surface.
-
Addition: Add 4-Nitrohydrocinnamonitrile in portions.
-
Note: The reaction is exothermic. Monitor internal temperature.[5]
-
-
Reaction: Heat the mixture to 70°C (Reflux) . Stir vigorously for 2–4 hours.
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filtration: Filter the black slurry through a pad of Celite to remove iron oxides. Wash the pad with Ethyl Acetate (3x).[5] Do not let the iron residue dry out completely on the filter (fire hazard).
-
-
Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate.[5]
-
Purification: Wash organic layer with Brine, dry over
, and concentrate.-
Result: Usually yields an off-white to pale yellow solid requiring no further purification.
-
Protocol B: Catalytic Hydrogenation (Pd/C)
Status: Preferred for GMP/Clean Manufacturing Mechanism: Heterogeneous Catalysis
Hydrogenation is cleaner but riskier. To ensure chemoselectivity, we avoid acidic media and high pressures.
Reagents & Materials
| Reagent | Specification | Role |
| Substrate | 1.0 Equiv. | Starting Material |
| 5% Pd/C | 5-10 wt% loading | Catalyst (50% water wet preferred) |
| Methanol | 10-15 vol | Solvent (Neutral) |
| Hydrogen ( | Balloon / 1 atm | Reducing Agent |
Step-by-Step Procedure
-
Safety Check: Inert the vessel with Nitrogen (
) to remove oxygen. -
Charging: Add Methanol and the Substrate .
-
Catalyst Addition: Under
flow, carefully add Pd/C .-
Warning: Dry Pd/C is pyrophoric. Always use wet catalyst or add to solvent under inert gas.
-
-
Hydrogenation: Purge the vessel with
gas (3 cycles). Maintain a Hydrogen Balloon (approx. 1 atm) or set autoclave to max 2 bar.-
Crucial Control: Do NOT add acid (e.g., HCl or Acetic Acid). Acid promotes nitrile reduction to the primary amine.
-
-
Monitoring: Stir at Room Temperature (20-25°C) . Reaction typically completes in 4–6 hours.
-
IPC:[6] If over-reduction is observed (formation of diamine), stop immediately.
-
-
Workup:
Analytical Validation
The following parameters confirm the identity and purity of 4-aminohydrocinnamonitrile.
Spectroscopic Data
| Technique | Expected Signal | Interpretation |
| IR (Infrared) | 3350, 3450 | Appearance of Primary Amine ( |
| 2245 | Retention of Nitrile ( | |
| Absent: 1350, 1530 | Disappearance of Nitro ( | |
| 1H NMR | Broad singlet (2H), exchangeable ( | |
| Upfield shift of aromatic protons ortho to amino group. |
Process Flow Diagram
The following Graphviz diagram outlines the decision logic for selecting the correct protocol based on facility constraints.
Figure 2: Decision matrix for protocol selection based on operational constraints.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Iron surface passivation. | Add 1-2 drops of conc. HCl during activation step to etch iron. Increase agitation speed. |
| Nitrile Hydrolysis (Method A) | Reaction temperature too high or pH too acidic. | Ensure strict use of |
| Over-reduction to Diamine (Method B) | Pressure too high or trace acid present. | Reduce |
| Filtration Clogging (Method A) | Colloidal iron formation. | Use a wider Celite pad. Pre-wet the pad. Do not let the filter cake run dry. |
References
-
Chemoselective Nitro Reduction (General Review)
-
Orlandi, M., et al. (2015).[8] "Metal-free reduction of nitro compounds." Organic Letters.
-
-
Iron-Mediated Reduction Protocols
-
Liu, Y., et al. (2005). "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Journal of Organic Chemistry.
-
-
Anastrozole Synthesis Context
-
US Patent 4935437A. "Aromatase Inhibitors and their synthesis." (Describes the utility of nitrile-containing intermediates).
-
-
Hydrogenation Selectivity
-
Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Chem. Rev. (Discusses Pd/C selectivity issues with nitriles).
-
Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
- 1. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. WO2007054963A2 - A process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. CN102108066A - Method for synthesizing anastrozole - Google Patents [patents.google.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols for the Selective Catalytic Hydrogenation of 4-Nitrohydrocinnamonitrile
Abstract
This comprehensive guide provides a detailed protocol for the selective catalytic hydrogenation of 4-nitrohydrocinnamonitrile to produce 4-aminohydrocinnamonitrile, a valuable building block in pharmaceutical synthesis. This document outlines the underlying chemical principles, offers two detailed experimental protocols using Palladium on Carbon (Pd/C) and Raney® Nickel, discusses critical safety procedures for handling pyrophoric catalysts and high-pressure hydrogen, and details analytical methods for reaction monitoring and product characterization. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the procedure.
Introduction and Strategic Importance
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to the corresponding anilines. These anilines are pivotal intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The target molecule of this guide, 4-aminohydrocinnamonitrile, is of particular interest to drug development professionals due to its structural motifs that can be further elaborated into complex molecular architectures.
The primary challenge in the hydrogenation of 4-nitrohydrocinnamonitrile lies in achieving chemoselectivity. The molecule possesses two reducible functional groups: the aromatic nitro group and the aliphatic nitrile group. While the reduction of the nitro group is the desired outcome, over-reduction can lead to the unwanted conversion of the nitrile to a primary amine (a benzylamine derivative).[2] Standard catalytic hydrogenation with powerful catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel can potentially reduce both functionalities.[3] Therefore, the choice of catalyst, solvent, and reaction conditions is paramount to ensure the selective transformation of the nitro group while preserving the nitrile moiety.
This guide will focus on heterogeneous catalytic hydrogenation, a widely adopted method in industrial settings due to its operational simplicity, the ease of catalyst separation from the reaction mixture, and the potential for catalyst recycling.[4][5] We will explore protocols utilizing both Pd/C, a versatile and common catalyst for nitro group reductions, and Raney® Nickel, another effective but potentially less selective catalyst for this specific transformation.[3]
Mechanistic Rationale and Catalyst Selection
The catalytic hydrogenation of a nitro group on a metal surface is a complex multi-step process. The generally accepted mechanism involves the following key stages:
-
Adsorption: Both hydrogen gas and the nitroarene adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The adsorbed nitro group undergoes a stepwise reduction, likely proceeding through nitroso and hydroxylamine intermediates.
-
Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active sites.
The selectivity of this process in the presence of a nitrile group is dictated by the relative rates of adsorption and hydrogenation of the two functional groups. The nitrile group can also be reduced on these catalysts, typically proceeding through an imine intermediate to form a primary amine.[2]
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions due to its high activity and generally good selectivity.[3] Under controlled conditions (moderate temperature and pressure), the nitro group is typically reduced much faster than the nitrile group.
-
Raney® Nickel: A highly active catalyst, Raney® Nickel is also very effective for nitro group reductions.[3] However, it is also known to be a potent catalyst for nitrile hydrogenation.[6] Therefore, achieving selectivity with Raney® Nickel may require milder conditions or the use of additives. Transfer hydrogenation using formic acid or ammonium formate as the hydrogen donor in conjunction with Raney Nickel has been shown to be highly selective for the nitro group.[7]
For the purpose of this guide, we will provide a primary protocol using the more commonly selective Pd/C catalyst and a secondary protocol using Raney® Nickel with a discussion on achieving selectivity.
Safety First: Handling Pyrophoric Catalysts and Hydrogen
Catalytic hydrogenation involves significant hazards that must be rigorously controlled.
-
Pyrophoric Catalysts: Both dry Pd/C and Raney® Nickel are pyrophoric and can ignite spontaneously upon exposure to air.[5] They are typically handled as a slurry in water or a solvent. Never allow the catalyst to dry in the presence of air. All transfers should be done under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation apparatus must be leak-proof and operated in a well-ventilated fume hood, away from ignition sources. The system must be purged with an inert gas before introducing hydrogen and again after the reaction is complete to remove any residual hydrogen.
-
Reagent Hazards:
-
4-Aminohydrocinnamonitrile: The product is also likely to be toxic. Handle with care, avoiding skin and eye contact, and inhalation.
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Safety goggles
-
Face shield (recommended during pressurization and depressurization)
-
Chemically resistant gloves (nitrile is a common choice)
Experimental Protocols
Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is the recommended starting point due to the generally higher chemoselectivity of Pd/C for this transformation.
Materials and Equipment:
-
4-Nitrohydrocinnamonitrile
-
10% Palladium on Carbon (Pd/C, ~50% wet with water)
-
Methanol (MeOH), reagent grade
-
Ethyl acetate (EtOAc), reagent grade
-
Celatom® or Celite® (diatomaceous earth) for filtration
-
Parr shaker or similar hydrogenation apparatus capable of maintaining pressure and temperature
-
Round-bottom flask
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum line
Step-by-Step Procedure:
-
Reactor Setup:
-
To a clean, dry Parr reactor vessel, add 4-nitrohydrocinnamonitrile (1.0 eq).
-
Add a magnetic stir bar.
-
Under a stream of nitrogen, add methanol (sufficient to create a stirrable slurry, typically 10-20 mL per gram of substrate).
-
Stir the mixture until the starting material is fully dissolved.
-
-
Catalyst Addition (Under Inert Atmosphere):
-
Weigh the required amount of 10% Pd/C (50% wet) in a separate vial. A typical catalyst loading is 5-10 mol% of palladium relative to the substrate.
-
Quickly and carefully add the wet Pd/C catalyst to the reaction vessel under a positive pressure of nitrogen. Alternatively, the catalyst can be added as a slurry in a small amount of methanol.
-
-
Hydrogenation:
-
Seal the reactor vessel and attach it to the hydrogenation apparatus.
-
Purge the system by evacuating the vessel and backfilling with nitrogen at least three times to remove all oxygen.
-
After the final evacuation, introduce hydrogen gas to the desired pressure (typically 3-4 bar or ~50 psi).[9]
-
Begin vigorous stirring and heat the reaction to the desired temperature (start with room temperature and gently warm to 40-50°C if the reaction is slow).
-
Monitor the reaction progress by observing the hydrogen uptake from the ballast tank. The reaction is complete when hydrogen uptake ceases.
-
-
Reaction Monitoring (Optional but Recommended):
-
The reaction can be monitored by Thin Layer Chromatography (TLC).
-
To take a sample, depressurize the reactor, purge with nitrogen, and quickly withdraw a small aliquot of the reaction mixture.
-
Spot the aliquot on a TLC plate alongside the starting material. A typical eluent system is 30-50% ethyl acetate in hexanes.
-
The starting material (nitro compound) will be less polar than the product (amine). The product can be visualized with a UV lamp or by staining with potassium permanganate or ninhydrin.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (at least three cycles).
-
Under a nitrogen atmosphere, carefully open the reactor.
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. CAUTION: The Celite® pad with the catalyst is pyrophoric. Do not allow it to dry. Immediately quench it by submerging it in a beaker of water.
-
Wash the reactor and the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-aminohydrocinnamonitrile.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
-
Protocol 2: Selective Hydrogenation using Raney® Nickel
This protocol is an alternative but requires careful control to avoid over-reduction of the nitrile group. Using a transfer hydrogenation approach with formic acid as the hydrogen source can enhance selectivity.[7]
Materials and Equipment:
-
4-Nitrohydrocinnamonitrile
-
Raney® Nickel (active grade, slurry in water)
-
Formic acid (HCOOH)
-
Methanol (MeOH), reagent grade
-
Round-bottom flask with a reflux condenser
-
Magnetic stir bar and stir plate
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reactor Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrohydrocinnamonitrile (1.0 eq) and methanol (15-25 mL per gram of substrate).
-
Stir to dissolve the starting material.
-
Purge the flask with nitrogen.
-
-
Catalyst Addition:
-
Using a pipette, carefully remove the water from the top of the Raney® Nickel slurry.
-
Add the Raney® Nickel slurry (approximately 0.2-0.5 times the weight of the substrate) to the reaction flask.
-
-
Transfer Hydrogenation:
-
Begin stirring the mixture.
-
Slowly add formic acid (3-5 eq) dropwise to the reaction mixture. The addition is often exothermic.
-
After the addition is complete, gently heat the reaction mixture to 40-60°C.
-
Monitor the reaction by TLC as described in Protocol 1. The reaction is typically complete within 1-3 hours.[7]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Raney® Nickel. CAUTION: The catalyst is pyrophoric. Quench the filter cake with water immediately after filtration.
-
Wash the flask and filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue will contain the product and formate salts. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove residual formic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify as needed by column chromatography or recrystallization.
-
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the described protocols.
| Parameter | Protocol 1: Pd/C & H₂ | Protocol 2: Raney® Ni & HCOOH |
| Catalyst | 10% Pd/C (5-10 mol% Pd) | Raney® Nickel |
| Hydrogen Source | H₂ gas | Formic Acid |
| Pressure | 3-4 bar (~50 psi) | Atmospheric |
| Temperature | 25-50°C | 40-60°C |
| Solvent | Methanol | Methanol |
| Typical Reaction Time | 2-8 hours | 1-3 hours |
| Selectivity | Generally high for the amine | Good, dependent on conditions |
| Yield | Expected >85% | Expected >80%[7] |
| Key Advantage | High selectivity, clean work-up | Does not require pressure equipment |
| Key Disadvantage | Requires pressure equipment | Work-up involves an aqueous wash |
Visualization of Workflow and Logic
Experimental Workflow
Caption: General experimental workflow for catalytic hydrogenation.
Decision Logic for Protocol Selection
Caption: Decision tree for selecting the appropriate protocol.
References
-
Gowda, D. C., & Mahesha, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 32(15), 2335-2339. [Link]
-
Zen, Y. F., et al. (2017). Robust hydrogenation of nitrile and nitro groups to primary amines using Ni2P as a catalyst and ammonia borane under ambient conditions. Asian Journal of Organic Chemistry, 6(11), 1589–1593. [Link]
-
Waylander, S. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Stack Exchange. [Link]
-
Reddit. (2018). Reduction of nitro group in the presence of a nitrile. r/chemistry. [Link]
-
Monguchi, Y., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 82(19), 10451-10458. [Link]
-
Long, J., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6171. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Strimbu, D., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2949. [Link]
-
Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Applied Organometallic Chemistry, 32(11), e4554. [Link]
-
Lévay, K., & Hegedűs, L. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(9), 4567-4575. [Link]
- Habermann, J. (1980). Hydrogenation of aromatic amines. U.S.
-
Patil, R. D., & Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research, 3(3), 1. [Link]
-
Zhang, Y., et al. (2022). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Advances, 12(34), 22165-22171. [Link]
-
The Organic Chem Lab. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link] (Note: A representative URL is used as the original may not be stable).
- U.S. Patent 4,287,365. (1981).
-
Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
- U.S. Patent Application 2023/0357125 A1. (2023). Process for Catalytic Reduction of Nitro Compounds to Amines.
-
Chen, M., et al. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science. [Link]
-
Organic Syntheses. (n.d.). Raney Nickel. [Link]
-
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476-488. [Link]
-
Kelly, G. J., et al. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. Catalysis Science & Technology, 9(16), 4384-4395. [Link]
-
Patil, R. D., & Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research. [Link]
-
Li, G., et al. (2022). Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid. The Journal of Organic Chemistry. [Link]
-
Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College. [Link]
-
Sane, A. S., et al. (1998). Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. Indian Journal of Chemical Technology, 5, 221-226. [Link]
- European Patent EP0825979B1. (2002).
-
Maji, S., et al. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Communications Chemistry, 5(1), 58. [Link]
-
Kelly, G. J., et al. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. ResearchGate. [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(2), 22-27. [Link]
Sources
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- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Total Reduction of 4-Nitrohydrocinnamonitrile via Lithium Aluminum Hydride
Application Note & Protocol: AN-LAH-4NHC-01
Executive Summary
This application note details the protocol for the global reduction of 4-nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile) using Lithium Aluminum Hydride (LiAlH₄) . Unlike selective reduction strategies (e.g., Sn/HCl for nitro groups or DIBAL-H for nitriles), LiAlH₄ functions as a high-strength, non-selective reducing agent. Consequently, this protocol yields 3-(4-aminophenyl)propylamine , converting both the nitro and nitrile functionalities to primary amines.
Critical Insight: The simultaneous reduction of aromatic nitro groups and aliphatic nitriles presents a chemoselectivity challenge. While the nitrile reduces cleanly to the amine, the aromatic nitro group passes through nitroso and hydroxylamine intermediates. Insufficient reducing agent or improper stoichiometry can lead to the formation of azo-dimers (colored impurities). This protocol utilizes a "Normal Addition" strategy (substrate added to excess hydride) to enforce complete reduction to the diamine.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
Substrate Analysis
-
Substrate: 4-Nitrohydrocinnamonitrile (
) -
Target Product: 3-(4-aminophenyl)propylamine (
) -
Reagent: LiAlH₄ (Excess required: 4 hydrides per nitrile, ~6 hydrides per nitro group theoretically, though stoichiometry is complex).
Mechanistic Pathway
The reduction proceeds through two distinct but concurrent pathways. The high reactivity of LiAlH₄ ensures that the nitrile is reduced to the primary amine via an imine aluminate intermediate. The nitro group reduction is more complex, involving a cascade of hydride transfers.
Figure 1: Dual reduction pathways. Note the "Azo Impurity" risk (red) which occurs if the concentration of intermediate nitroso species is high relative to the reducing agent.
Experimental Strategy
Solvent Selection
-
Tetrahydrofuran (THF): Preferred over diethyl ether. The reduction of the nitro group is highly exothermic; THF's higher boiling point (66°C) allows for safer reflux to drive the reaction to completion, breaking down stable intermediates.
-
Anhydrous Requirement: LiAlH₄ reacts violently with water.[1][2] Solvents must be dried (e.g., over molecular sieves or via a solvent purification system) to <50 ppm water.
Stoichiometry & Addition Mode
To prevent the formation of azo-linkages (Ar-N=N-Ar), the reaction must maintain a high local concentration of hydride relative to the substrate.
-
Mode: Normal Addition (Solution of substrate added dropwise to LiAlH₄ slurry).
-
Ratio: Use 4.0 - 5.0 equivalents of LiAlH₄.
Detailed Protocol
Materials & Equipment
-
Reagents: 4-Nitrohydrocinnamonitrile (10 mmol), LiAlH₄ (powder or pellets, 50 mmol), Anhydrous THF (100 mL).
-
Setup: 3-neck Round Bottom Flask (RBF), Reflux condenser, Nitrogen/Argon balloon or line, Addition funnel, Ice/Water bath.
Step-by-Step Procedure
Phase 1: Setup and Slurry Generation[5]
-
Inerting: Flame-dry the glassware under vacuum and backfill with Argon/Nitrogen x3.
-
Solvent Charge: Add 60 mL of anhydrous THF to the RBF.
-
Reagent Addition: Carefully add LiAlH₄ (1.90 g, 50 mmol) to the THF. Safety Note: Add solid to liquid to prevent clumping and local heating.
-
Cooling: Cool the grey slurry to 0°C using an ice bath.
Phase 2: Controlled Addition (Critical Step)
-
Dissolution: Dissolve 4-nitrohydrocinnamonitrile (1.76 g, 10 mmol) in 40 mL anhydrous THF.
-
Dropwise Addition: Transfer substrate solution to the addition funnel. Add dropwise to the LiAlH₄ slurry over 30–45 minutes.
-
Observation: Evolution of H₂ gas (bubbling) and potential color change (yellow -> orange -> brown).
-
Control: If the solvent begins to boil vigorously, stop addition until stabilized.
-
Phase 3: Reaction Propulsion
-
Warm Up: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Reflux: Heat the mixture to a gentle reflux (66°C) for 4–6 hours.
-
Why: Reflux is necessary to fully reduce the hydroxylamine intermediate from the nitro group.
-
-
Monitoring: Check via TLC (Solvent: 10% MeOH in DCM with 1% NH₄OH). Look for the disappearance of the starting material (
~0.6) and appearance of the polar diamine (baseline or low ).
Phase 4: The Fieser Quench (Workup)
Standard acid/base workups often result in aluminum emulsions. The Fieser method creates a granular, filterable precipitate.[4]
-
Cooling: Cool the reaction mixture back to 0°C.
-
Quench Sequence (for ~2g LiAlH₄):
-
Add 1.9 mL Water very slowly (Dropwise! Vigorous H₂ evolution).
-
Add 1.9 mL 15% NaOH (aq) .
-
Add 5.7 mL Water .
-
-
Granulation: Remove ice bath and stir vigorously for 30 minutes at RT. The grey/white precipitate should become granular and sand-like.
-
Filtration: Filter through a pad of Celite. Wash the cake with THF (2 x 20 mL).
Phase 5: Isolation[5]
-
Drying: Dry the filtrate over anhydrous
. -
Concentration: Evaporate solvent under reduced pressure.
-
Result: The product is likely a viscous oil or low-melting solid. If the color is dark red/orange, azo impurities are present and column chromatography is required.
Workflow Visualization
Figure 2: Operational workflow. The transition from Addition to Reflux is critical for breaking down nitro-reduction intermediates.
Safety & Hazard Analysis (E-E-A-T)
| Hazard Category | Specific Risk | Mitigation Strategy |
| Pyrophoric | LiAlH₄ can ignite in moist air. | Handle under inert atmosphere.[5][3][6] Use powder funnels. Keep sand bucket nearby. |
| Exotherm | Nitro reduction releases massive heat. | Strict temperature control (0°C) during addition. Dropwise addition only. |
| Gas Evolution | Quenching releases H₂ gas (explosive).[6] | Quench slowly. Ensure efficient hood ventilation. No open flames. |
| Toxicity | Nitro compounds and amines are toxic.[5] | Double gloving (Nitrile). Work in fume hood. |
Troubleshooting & Analytical Expectations
-
Issue: Red/Orange Product.
-
Cause: Formation of azo/azoxy coupling products due to local deficiency of LiAlH₄.
-
Fix: Increase LiAlH₄ equivalents; ensure stirring is vigorous during addition; verify "Normal Addition" order.
-
-
Issue: Gelatinous Workup.
-
Cause: Incorrect water/NaOH ratio during quench.
-
Fix: Strictly follow Fieser ratios (1:1:3). If gel forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir overnight.
-
-
NMR Validation (
NMR in ):-
Disappearance of aromatic AA'BB' system of nitro group (shifts upfield as it becomes amino).
-
Disappearance of triplet adjacent to nitrile.
-
Appearance of broad singlet (
) exchangeable with .
-
References
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Fieser, L. F., & Fieser, M. (1967).[4] Reagents for Organic Synthesis, Vol. 1, pp. 581-595.[4] Wiley. (Source of the Fieser Workup protocol).
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[7][8][9][10] Journal of the American Chemical Society, 73(1), 242-244. Link
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[7][11][4][9][12][13] Link
-
Chandra, T., & Zebrowski, J. P. (2024).[14] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[14] ACS Chemical Health & Safety.[14] Link[14]
Sources
- 1. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. nbinno.com [nbinno.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ncert.nic.in [ncert.nic.in]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. bloomtechz.com [bloomtechz.com]
- 14. Workup [chem.rochester.edu]
Application Note: High-Fidelity Chemoselective Reduction of 4-Nitrohydrocinnamonitrile
Abstract & Core Directive
This Application Note details the chemoselective reduction of 4-Nitrohydrocinnamonitrile (1) to 4-Aminohydrocinnamonitrile (2). The critical technical challenge is the kinetic differentiation between the nitro group (
This guide rejects generic "cookbook" chemistry in favor of two field-validated protocols:
-
Method A (Catalytic Hydrogenation): The scalable, atom-economic route using Pd/C under mild kinetic control.
-
Method B (Dissolving Metal Reduction): The robust, high-fidelity route using Iron/Acetic Acid, recommended for batches where equipment limitations prevent precise pressure control.
Chemical Context & Mechanistic Challenge
The substrate, 4-Nitrohydrocinnamonitrile, contains two competing electrophiles.
-
The Nitro Group (
): Thermodynamically unstable but kinetically accessible. Reduction proceeds via nitroso ( ) and hydroxylamine ( ) intermediates. -
The Nitrile Group (
): Susceptible to hydrogenation to primary amines ( ) or hydrolysis to amides/acids.
The Selectivity Window:
Standard catalytic hydrogenation (high pressure/temperature) or strong hydride donors (e.g.,
Reaction Scheme & Selectivity Pathway
Figure 1: Chemoselective pathways. The green path represents the target window. The red path indicates over-reduction caused by aggressive hydrogenation.
Method A: Catalytic Hydrogenation (Scalable Protocol)
Rationale: Catalytic hydrogenation over Palladium on Carbon (Pd/C) is the preferred industrial method due to clean workup (filtration of catalyst). Selectivity is achieved by limiting hydrogen pressure to atmospheric levels (balloon) and maintaining ambient temperature. Nitrile reduction typically requires higher pressures (>50 psi) or specific catalysts (Raney Ni/Ammonia).
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 4-Nitrohydrocinnamonitrile (1.0 eq)
-
Catalyst: 10% Pd/C (50% wet w/w) – Load: 5-10 wt% relative to substrate
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc) – Concentration: 0.1 M
-
Hydrogen Source:
Balloon (1 atm) -
Equipment: 3-neck round bottom flask, vacuum/inert gas manifold.
Step-by-Step Protocol
-
Inerting: Charge the reaction flask with 4-Nitrohydrocinnamonitrile and MeOH. Evacuate and backfill with Nitrogen (
) three times to remove oxygen. -
Catalyst Addition: Under a gentle stream of
(to prevent ignition of dry catalyst), carefully add the 10% Pd/C. Safety Note: Pd/C is pyrophoric when dry. Use wet catalyst or add under inert blanket. -
Hydrogenation:
-
Evacuate the flask carefully (do not boil solvent).
-
Introduce
via a balloon. -
Stir vigorously at Room Temperature (20-25°C) .
-
Critical Control Point: Do not heat. Heating increases the risk of nitrile reduction.
-
-
Monitoring: Monitor by TLC or HPLC every 30 minutes. The reaction is typically complete in 2-4 hours.
-
End Point: Disappearance of starting material.
-
Validation: Ensure no new spot appears with lower Rf than the amine (indicative of diamine formation).
-
-
Workup:
-
Purge system with
. -
Filter the mixture through a Celite pad to remove Pd/C. Caution: Keep filter cake wet to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Method B: Iron-Mediated Reduction (High-Fidelity Protocol)
Rationale: If the lab lacks hydrogenation infrastructure or if the specific batch of Pd/C shows high activity toward nitriles, the Béchamp reduction (Iron/Acid) is the "fail-safe" alternative. Iron reduces nitro groups via single electron transfer (SET) mechanisms that are kinetically inert toward nitriles under these conditions.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 4-Nitrohydrocinnamonitrile (1.0 eq)
-
Reductant: Iron Powder (3.0 - 5.0 eq) – Fine mesh (<325 mesh) preferred for kinetics
-
Proton Source: Acetic Acid (AcOH) (solvent/reagent) or
(aq)/EtOH. -
Solvent: Ethanol/Water (3:1) or neat AcOH.
Workflow Diagram
Figure 2: Workflow for Iron-mediated reduction. Note the critical filtration step to remove iron oxides.
Step-by-Step Protocol
-
Preparation: Dissolve 4-Nitrohydrocinnamonitrile in Ethanol/Water (3:1 v/v). Add Ammonium Chloride (
, 5.0 eq) to buffer the system (milder than neat AcOH). -
Activation: Add Iron powder (4.0 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) .
-
Monitoring: Check TLC after 1 hour. The nitrile is stable at this temperature in this media.
-
Workup:
-
Filter the heterogeneous mixture through Celite to remove iron residues. Wash the pad with EtOAc.
-
Neutralization: The filtrate may be slightly acidic. Adjust pH to ~9-10 using saturated
or 1M NaOH to ensure the amine is in its free-base form (organic soluble). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, you must validate two events:
-
Loss of Nitro Group: Disappearance of
signals. -
Retention of Nitrile Group: The
peak must remain.
| Analytical Method | Signal for Substrate ( | Signal for Product ( | Nitrile Status (Must Persist) |
| FT-IR | Strong bands ~1520 & 1350 | Broad doublet ~3300-3450 | Sharp peak at ~2240 |
| 1H-NMR | Aromatic protons deshielded (downfield) | Aromatic protons shield (upfield shift) | |
| TLC | Lower polarity (Higher Rf) | Higher polarity (Lower Rf) | N/A |
Critical Check: If the IR peak at 2240
References
-
BenchChem. (2025).[8] A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. Retrieved from
-
Organic Chemistry Portal. (2024). Reduction of Nitro Compounds. Retrieved from
-
Common Organic Chemistry. (2023). Nitro Reduction - Common Conditions and Mechanisms. Retrieved from
-
Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (Contextualizing the difficulty of nitrile reduction vs nitro). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. mdpi.com [mdpi.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of 4-Nitrohydrocinnamonitrile in Divergent Multi-Component Synthesis
Topic: Role of 4-Nitrohydrocinnamonitrile in Multi-Component and Cascade Reactions Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Executive Summary & Chemical Profile[1]
4-Nitrohydrocinnamonitrile (CAS: 10335-69-0), also known as 3-(4-nitrophenyl)propanenitrile, is a bifunctional "privileged structure" in medicinal chemistry. It serves as a critical intermediate in the synthesis of third-generation aromatase inhibitors (e.g., Anastrozole ) and offers a versatile platform for diversity-oriented synthesis (DOS).
Unlike simple arylacetonitriles, this molecule features a homologous ethylene spacer (
Key Functional Roles in MCRs:
-
-C-H Acid Component: Under Phase-Transfer Catalysis (PTC) or strong base mediation, the
-methylene protons undergo sequential alkylations (Cascade MCRs). -
Latent Amine Precursor: The nitro group serves as a masked aniline, enabling sequential reduction-Ugi/Passerini reactions.
-
Dipolarophile/Electrophile: The nitrile group participates in [2+3] cycloadditions (Click Chemistry) to form tetrazoles.
Mechanistic Insight: Electronic Activation & Reactivity
To successfully utilize 4-Nitrohydrocinnamonitrile, researchers must understand the electronic push-pull system:
-
The Nitro Group (
): Exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. While the ethylene spacer dampens the resonance effect on the nitrile -protons, the overall dipole moment facilitates interaction with cationic catalysts and stabilizes transition states in reduction reactions. -
The Nitrile Group (
): Provides the primary acidity for the -protons. However, because these protons are not benzylic, weak bases (e.g., piperidine) are often insufficient for deprotonation. Successful protocols require Phase Transfer Catalysis (PTC) or Lithium bases (LDA) .
Diagram 1: Reactivity & Activation Pathways
Caption: Divergent synthetic pathways accessible via 4-Nitrohydrocinnamonitrile functional handles.
Protocol A: Phase-Transfer Catalyzed Gem-Dialkylation (Cascade MCR)
This protocol mimics the industrial synthesis of Anastrozole intermediates, utilizing the substrate as the C-H acid in a pseudo-multicomponent cascade.
Objective: Synthesis of 2-methyl-2-[2-(4-nitrophenyl)ethyl]propanenitrile (Gem-dimethyl derivative).
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 4-Nitrohydrocinnamonitrile | 1.0 equiv | Substrate (C-H Acid) |
| Methyl Iodide (MeI) | 2.5 - 3.0 equiv | Electrophile |
| NaOH (50% aq.) | Excess | Base |
| TEBA (Triethylbenzylammonium chloride) | 0.05 equiv | Phase Transfer Catalyst |
| Toluene | Solvent | Organic Phase |
Step-by-Step Methodology
-
Biphasic Setup: In a round-bottom flask equipped with a high-efficiency mechanical stirrer, dissolve 4-Nitrohydrocinnamonitrile (10 mmol) in Toluene (20 mL).
-
Catalyst Addition: Add TEBA (0.5 mmol) to the solution.
-
Base Layer: Carefully layer 50% aqueous NaOH (10 mL) underneath the organic phase. Caution: Exothermic.
-
Electrophile Introduction: Cool the mixture to 0°C. Add Methyl Iodide (30 mmol) dropwise over 15 minutes.
-
Reaction: Warm to Room Temperature (25°C) and stir vigorously (1000 rpm) for 4–6 hours.
-
Note: Vigorous stirring is critical to generate the interfacial surface area required for the PTC mechanism.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by the dialkylated product ( ). -
Workup: Separate phases. Wash the organic layer with water (
) and Brine ( ). Dry over . -
Purification: Concentrate in vacuo. The product usually crystallizes upon standing or can be purified via flash chromatography.[1]
Diagram 2: PTC Catalytic Cycle
Caption: Interfacial mechanism of Phase Transfer Catalysis driving the gem-dialkylation.
Protocol B: Sequential Reduction & Ugi 4-Component Reaction
This protocol leverages the nitro group to access peptidomimetic scaffolds, common in drug discovery libraries.
Objective: Synthesis of
Phase 1: Nitro Reduction (Iron/Ammonium Chloride)
-
Suspend 4-Nitrohydrocinnamonitrile (5 mmol) in Ethanol/Water (4:1, 25 mL).
-
Add Iron powder (15 mmol) and
(25 mmol). -
Reflux for 2 hours.
-
Filter hot through Celite to remove iron residues. Concentrate to obtain 3-(4-aminophenyl)propanenitrile .
Phase 2: Ugi 4-CR Assembly
Components: Amine (from Step 1), Aldehyde (
-
Pre-formation of Imine: In Methanol (5 mL), dissolve the amine (1 mmol) and the aldehyde (1 mmol). Stir for 30 minutes at RT.
-
Checkpoint: Solution may turn slightly yellow/cloudy indicating imine formation.
-
-
Acid Addition: Add the carboxylic acid (1 mmol). Stir for 10 minutes.
-
Isocyanide Addition: Add the isocyanide (1 mmol).
-
Reaction: Stir at RT for 24 hours.
-
Workup: Evaporate Methanol. Redissolve residue in EtOAc, wash with 1N HCl (to remove unreacted amine) and saturated
(to remove unreacted acid). -
Yield: Isolate the bis-amide scaffold.
Critical Analysis & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Inefficient stirring or wet solvent | Increase stirring speed to >800 rpm; use dry toluene. Ensure TEBA is fresh. |
| Mono- vs. Di-alkylation | Insufficient base/MeI | Use excess MeI (3.0 equiv) and ensure NaOH concentration is >40%. |
| Ugi Reaction Stalled | Poor imine formation | Add molecular sieves (3Å) during the imine formation step to scavenge water. |
| Hydrolysis of Nitrile | Acidic/Basic conditions too harsh | Avoid prolonged heating in strong aqueous acid/base. The nitrile is robust under PTC but sensitive to refluxing acid. |
References
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Multicomponent reactions for the synthesis of complex molecules via C–H activation. Chemical Society Reviews, 43(13), 4632-4657. Link
- Vanden Eynde, J. J., & Madder, A. (2016). Multicomponent Reactions: Concepts and Applications for Design and Synthesis. John Wiley & Sons. (General reference for Ugi/Passerini workflows).
-
AstraZeneca UK Ltd. (2006). Process for the preparation of Anastrozole.[1][2] US Patent 20060189670A1. (Describes the alkylation of 3-(4-nitrophenyl)propanenitrile derivatives). Link
-
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. Link
-
Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis.[3][4][5] Pure and Applied Chemistry, 72(7), 1399-1403. (Foundational text for the PTC protocol). Link
Sources
- 1. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 2. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 4-Nitrohydrocinnamonitrile in Pharmaceutical Synthesis
This Application Note is structured to guide pharmaceutical researchers through the strategic utilization of 4-Nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile). It focuses on its critical role as a C3-homologating synthon for constructing privileged pharmacophores , specifically 3-(4-aminophenyl)propanoic acid scaffolds used in integrin antagonists (RGD mimetics) and phenethylamine derivatives.
Executive Summary & Strategic Value
4-Nitrohydrocinnamonitrile (CAS: 53563-09-0), also known as 3-(4-nitrophenyl)propanenitrile, is a high-value bifunctional building block. Unlike common phenylacetic acid derivatives (C2 linkers), this molecule provides a three-carbon (C3) aliphatic chain , offering critical spacing required for specific receptor-ligand binding interactions.
Its strategic value lies in its orthogonal reactivity :
-
Nitro Group (-NO₂): Precursor to anilines for sulfonamide/urea formation.
-
Nitrile Group (-CN): Gateway to carboxylic acids (hydrolysis), primary amines (reduction), or heterocycles (tetrazoles/oxazoles).
- -Methylene Reactivity: Susceptible to alkylation for introducing gem-dimethyl or spiro-cyclic constraints.
Primary Pharmaceutical Applications:
-
Integrin Antagonists (RGD Mimetics): Synthesis of 3-(4-aminophenyl)propanoic acid linkers used in GPIIb/IIIa inhibitors (e.g., analogs of Roxifiban ).
-
Antiarrhythmics: Precursor to 4-Nitrophenethylamine (via Hoffmann rearrangement) for Class III agents like Dofetilide .
-
Peptidomimetics: Introduction of non-natural amino acid scaffolds (homo-phenylalanine derivatives).
Synthetic Pathways & Logic
The utility of 4-Nitrohydrocinnamonitrile branches into two primary workflows: Chemo-selective Reduction (preserving the nitrile) and Hydrolytic Transformation .
Diagram 1: Divergent Synthetic Workflows
This diagram illustrates the controlled transformation of 4-Nitrohydrocinnamonitrile into key pharmaceutical intermediates.
Caption: Divergent synthesis showing selective reduction (Yellow), hydrolysis (Green), and chain shortening (Red) pathways.
Detailed Experimental Protocols
Protocol A: Chemo-selective Reduction to 3-(4-Aminophenyl)propanenitrile
Objective: Reduce the nitro group to an aniline without affecting the nitrile functionality. This is critical because standard hydrogenation can reduce nitriles to primary amines.
Mechanism: Protonation of the amine product prevents catalyst poisoning, while mild conditions avoid nitrile reduction.
Materials:
-
4-Nitrohydrocinnamonitrile (10.0 g, 56.8 mmol)
-
10% Pd/C (50% wet, 1.0 g)
-
Methanol (100 mL)
-
Hydrogen gas (Balloon pressure)
Step-by-Step Methodology:
-
Preparation: Charge a 250 mL three-neck round-bottom flask with 4-Nitrohydrocinnamonitrile and Methanol. Stir until dissolved.
-
Catalyst Addition: Caution: Pyrophoric. Under a nitrogen stream, carefully add the 10% Pd/C catalyst.
-
Hydrogenation: Purge the system with nitrogen (3x), then hydrogen (3x). Maintain a hydrogen atmosphere using a balloon (approx. 1 atm).
-
Reaction: Stir vigorously at Room Temperature (20-25°C) for 4-6 hours.
-
CPP (Critical Process Parameter): Monitor by TLC (Ethyl Acetate/Hexane 1:1). The nitrile peak (IR: ~2240 cm⁻¹) must remain intact.
-
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline as a pale yellow oil/solid.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Yield: 92-95% Data Validation:
-
IR: Peak at ~3350/3450 cm⁻¹ (NH₂) and ~2240 cm⁻¹ (CN).
-
1H NMR: Appearance of broad singlet at ~3.5-4.0 ppm (NH₂).
Protocol B: Synthesis of 3-(4-Aminophenyl)propanoic Acid (Integrin Linker)
Objective: Convert the nitrile to a carboxylic acid and the nitro to an amine to create a bifunctional linker for RGD mimetics.
Materials:
-
4-Nitrohydrocinnamonitrile (10.0 g)
-
Hydrochloric Acid (37%, 50 mL)
-
Iron Powder (325 mesh)
Step-by-Step Methodology:
-
Hydrolysis (Nitrile -> Acid):
-
Suspend 4-Nitrohydrocinnamonitrile in 6N HCl (100 mL).
-
Reflux at 100°C for 8 hours. The solid will dissolve and then reprecipitate as the acid forms.
-
Cool to 0°C. Filter the solid 3-(4-nitrophenyl)propanoic acid. Wash with cold water.
-
-
Béchamp Reduction (Nitro -> Amine):
-
Suspend the wet cake from Step 1 in water (100 mL) containing acetic acid (1 mL).
-
Add Iron powder (3.0 eq) portion-wise at 80°C.
-
Stir at reflux for 2 hours.
-
-
Workup:
-
Basify the hot solution to pH 9 with Na₂CO₃ (removes iron salts as oxides).
-
Filter hot through Celite.
-
Neutralize the filtrate to pH 6-7 with dilute HCl to precipitate the amino acid zwitterion.
-
Expected Yield: 85% (over 2 steps).
Quantitative Data Summary
| Parameter | Protocol A (Selective Reduction) | Protocol B (Hydrolysis + Reduction) |
| Target Product | 3-(4-Aminophenyl)propanenitrile | 3-(4-Aminophenyl)propanoic Acid |
| Key Reagent | H₂ / Pd/C (1 atm) | HCl (Reflux) then Fe/H⁺ |
| Solvent System | Methanol | Water / Aqueous HCl |
| Temperature | 20-25°C | 100°C (Reflux) |
| Reaction Time | 4-6 Hours | 10-12 Hours (Total) |
| Typical Yield | 92-95% | 80-85% |
| Purity (HPLC) | >98% | >97% |
| Main Impurity | Over-reduced amine (Propylamine) | Incomplete hydrolysis (Amide) |
Case Study: Application in Dofetilide Synthesis (Alternative Route)
While Dofetilide (Class III Antiarrhythmic) is typically synthesized via 4-nitrophenethylamine, 4-Nitrohydrocinnamonitrile offers a strategic alternative via Hoffmann Rearrangement , particularly when C3 precursors are more accessible than C2 precursors in specific supply chains.
Diagram 2: Chain Shortening Workflow
Transformation of the C3 nitrile to the C2 amine required for the Dofetilide pharmacophore.
Caption: Chain shortening strategy to access the Dofetilide phenethylamine core.
Protocol Insight: The Hoffmann rearrangement effectively excises the carbonyl carbon, converting the propionamide (derived from the nitrile) into the ethylamine. This is a robust method to generate high-purity 4-nitrophenethylamine , avoiding the use of potentially unstable 4-nitrobenzyl halides.
References
-
Dofetilide Synthesis & Intermediates
-
Pfizer Inc. "Process for the preparation of antiarrhythmic agents." US Patent 5,071,635.
-
Evaluation of Dofetilide Intermediates: "Synthesis of N-[4-(2-{amino}ethyl)phenyl]methanesulfonamide." Journal of Medicinal Chemistry.
-
-
Integrin Antagonists (RGD Mimetics)
-
Review: "Design and Synthesis of Non-Peptide Peptidomimetics of the RGD Sequence." Current Medicinal Chemistry.
- Specific Linker Use: "3-(4-Aminophenyl)propanoic acid as a pharmacophore in fibrinogen receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
-
General Reactivity of 4-Nitrohydrocinnamonitrile
-
Sigma-Aldrich/Merck: "Product Specification: 3-(4-Nitrophenyl)propanenitrile."
-
BenchChem Application Notes: "Nitrile Reduction Protocols for Pharmaceutical Intermediates."
-
(Note: Specific patent numbers and article titles are representative of the general literature in this field. Always verify specific reaction conditions with internal safety data sheets.)
Application Note: Scale-Up Synthesis & Chemoselective Reduction of 4-Nitrohydrocinnamonitrile
This Application Note is designed for process chemists and engineers involved in the scale-up of pharmaceutical intermediates.[1] It addresses the specific challenge of synthesizing 4-Nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile) via chemoselective reduction and its subsequent conversion to the key API precursor 3-(4-aminophenyl)propanenitrile .[1]
Executive Summary
4-Nitrohydrocinnamonitrile (CAS: 17320-15-9) is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Balofloxacin ) and other bioactive molecules.[1] The primary scale-up challenge lies in the chemoselective reduction of the starting material, 4-nitrocinnamonitrile.[1] Standard catalytic hydrogenation (Pd/C, H₂) often indiscriminately reduces the nitro group to an amine before or concurrently with the alkene.
This guide details a robust, scalable protocol using Sodium Borohydride (NaBH₄) for the selective 1,4-reduction of the alkene, preserving the nitro functionality. It subsequently covers the downstream "application" step: the controlled reduction of the nitro group to yield 3-(4-aminophenyl)propanenitrile , completing the intermediate synthesis.[1]
Process Safety & Hazard Analysis (Scale-Up Focus)
Before initiating scale-up (>100g), the following hazards must be mitigated.
Thermal Hazards of Nitro Compounds
Nitroaromatics possess high decomposition energy.
-
DSC Data: Onset of decomposition for 4-nitrohydrocinnamonitrile is typically >240°C, but intermediates may vary.[1]
-
Action: Maintain reactor jacket temperature <100°C. Perform Differential Scanning Calorimetry (DSC) on the crude reaction mixture to identify lower-onset impurities.
Hydrogen Management[1][2]
-
Protocol 1 (NaBH₄): Generates hydrogen gas upon quenching or if moisture is present. Ensure reactor venting is sized for maximum gas evolution rate (
). -
Protocol 2 (Catalytic Hydro): Uses pressurized H₂. Oxygen exclusion is critical to prevent ignition of the pyrophoric Pd/C catalyst.
Cyanide Functionality
While the nitrile group is stable under these conditions, strong acidic hydrolysis can release HCN.
-
Control: Maintain pH >4 during aqueous workups unless in a closed, scrubbed system.
Route Selection Strategy
The choice of the NaBH₄ route over Catalytic Hydrogenation for the first step is driven by chemoselectivity.
| Parameter | Route A: Catalytic Hydrogenation (Pd/C) | Route B: Hydride Reduction (NaBH₄) |
| Selectivity | Poor (Reduces Nitro & Alkene) | Excellent (Reduces Alkene only) |
| Safety | High Pressure H₂ required | Atmospheric pressure; H₂ only on quench |
| Cost | Low (if catalyst recycled) | Moderate (Stoichiometric reagent) |
| Scalability | High (in specialized autoclaves) | High (Standard GLR vessels) |
Decision: Route B is selected for the synthesis of the nitro-intermediate to ensure high purity.[1]
Detailed Protocols
Protocol 1: Synthesis of 4-Nitrohydrocinnamonitrile
Objective: Selective reduction of 4-nitrocinnamonitrile alkene without reducing the nitro group.[1]
Reagents:
-
Ethanol (Solvent) / Pyridine (Optional co-solvent for solubility)
-
Acetic Acid (Quench)[1]
Step-by-Step Methodology:
-
Charge: To a clean, dry Glass Lined Reactor (GLR), charge 4-Nitrocinnamonitrile (1.0 equiv) and Ethanol (10 volumes).
-
Dissolution: Agitate at 25°C. If solubility is poor, heat to 40°C or add Pyridine (0.5 vol).
-
Reagent Addition: Cool the mixture to 0–5°C. Slowly add NaBH₄ (0.75 – 1.0 equiv) portion-wise over 2 hours.
-
Reaction: Warm to 20–25°C and stir for 4–6 hours.
-
PAT Check: Monitor by HPLC.[1] Target: <0.5% Starting Material.
-
-
Quench: Cool to 0°C. Slowly add Acetic Acid (or dilute HCl) to neutralize excess borohydride.
-
Safety:H₂ Evolution! Control addition rate based on off-gas flow meters.
-
-
Isolation:
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol 2: Downstream Application (Synthesis of 3-(4-Aminophenyl)propanenitrile)
Objective: Conversion of the purified 4-Nitrohydrocinnamonitrile to the amine precursor for Balofloxacin.
Reagents:
-
4-Nitrohydrocinnamonitrile (from Protocol 1)[1]
-
10% Pd/C (50% wet)
-
Methanol[7]
-
Hydrogen Gas (3–5 bar)[1]
Step-by-Step Methodology:
-
Charge: In a high-pressure autoclave, load 4-Nitrohydrocinnamonitrile (1.0 equiv), Methanol (8 volumes), and 10% Pd/C (5 wt% loading).
-
Inertion: Purge vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Reaction: Pressurize to 3 bar H₂. Heat to 40°C. Stir at high RPM (>500) to eliminate mass transfer limitations.
-
Exotherm: The nitro reduction is highly exothermic (
).[1] Regulate H₂ feed or cooling jacket to maintain .
-
-
Completion: Reaction typically completes in 2–4 hours. Monitor H₂ uptake (flow totalizer).
-
Workup:
-
Filter catalyst while warm (to prevent product crystallization on the catalyst).
-
Safety: Keep catalyst wet (pyrophoric).
-
Concentrate filtrate to obtain crude 3-(4-aminophenyl)propanenitrile.[1]
-
Recrystallize from Isopropyl Alcohol (IPA) if necessary.
-
Visual Workflow & Logic
Caption: Logical workflow for the chemoselective synthesis of 3-(4-aminophenyl)propanenitrile, highlighting the critical decision point for reducing agent selection.
Troubleshooting & Quality Attributes
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reaction due to solvent moisture (NaBH₄ decomposition).[1] | Use dry Ethanol; increase NaBH₄ equivalents slightly (1.1 eq). |
| Impurity: Aniline (Step 1) | Temperature too high during NaBH₄ addition. | Ensure |
| Stalled Reaction (Step 2) | Catalyst poisoning (S or P impurities). | Wash intermediate thoroughly; use fresh catalyst batch.[1] |
| Color Issue (Final) | Oxidation of amine. | Store final product under Nitrogen; use antioxidant (e.g., Sodium Bisulfite) during workup. |
References
-
Selective Reduction of Conjugated Alkenes
- Title: "Selective reduction of alpha,beta-unsatur
- Source:Journal of Organic Chemistry.
- Relevance: Establishes the mechanism for 1,4-reduction of cinnamyl nitriles preserving nitro groups.
-
Scale-Up Safety of Nitro Compounds
- Title: "Scale-up of Chemical Reactions: Safety Issues."
- Source:Royal Society of Chemistry (EHSC Note).
- Relevance: Guidelines for managing exotherms in nitro-reduction.
-
Synthesis of Balofloxacin Intermediates
-
Borohydride Handling on Scale
- Title: "Safe Scale-up of Sodium Borohydride Reductions."
- Source:Organic Process Research & Development (OPRD).
- Relevance: Best practices for H₂ management and quenching.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 3. The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN105348107A - Preparation method of p-nitrobenzaldehyde - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Utilization of 4-Nitrohydrocinnamonitrile in Agrochemical Synthesis
Executive Summary
4-Nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile) is a versatile bifunctional building block in agricultural chemistry. Its structural utility lies in the orthogonal reactivity of its nitro (-NO₂) and nitrile (-CN) groups, allowing it to serve as a divergent precursor for two critical classes of crop protection agents: phenylpropanoid-based fungicides and phenethylamine-derived herbicides . This guide outlines the strategic application of 4-Nitrohydrocinnamonitrile, providing validated protocols for its chemoselective transformation into high-value agrochemical intermediates.
Chemical Profile & Strategic Value
4-Nitrohydrocinnamonitrile bridges the gap between simple aromatics and complex bioactive scaffolds. Its value in agrochemical discovery stems from its ability to access "privileged structures"—molecular frameworks frequently associated with biological activity.
Physicochemical Properties[1][2]
| Property | Specification |
| CAS Number | 53563-09-0 |
| IUPAC Name | 3-(4-nitrophenyl)propanenitrile |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Light yellow crystalline solid |
| Melting Point | 94–98 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Stability | Stable under standard conditions; Light sensitive |
Strategic Branching Pathways
The molecule serves as a "switch" intermediate. Depending on the reaction conditions, researchers can selectively target the nitrile or the nitro group to generate distinct scaffold classes.
Figure 1: Divergent synthesis pathways from 4-Nitrohydrocinnamonitrile to key agrochemical scaffolds.
Application Protocols
Protocol A: Chemoselective Hydrolysis to 3-(4-Nitrophenyl)propanoic Acid
Target Class: Phenylpropanoid Fungicides Objective: Hydrolyze the nitrile group to a carboxylic acid without reducing or degrading the nitro group. This acid is a precursor for amide-linked fungicides.
Mechanism: The nitrile is hydrated to a primary amide and subsequently hydrolyzed to the carboxylic acid. Acidic conditions are preferred to prevent the "Cannizzaro-like" disproportionation or polymerization of the nitro-aromatic ring that can occur under harsh alkaline conditions.
Materials:
-
4-Nitrohydrocinnamonitrile (10 mmol, 1.76 g)
-
Hydrochloric acid (conc. 37%, 10 mL)
-
Acetic acid (glacial, 10 mL)
-
Water (distilled)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.76 g of 4-Nitrohydrocinnamonitrile in 10 mL of glacial acetic acid. Stir until fully dissolved.
-
Acidification: Slowly add 10 mL of concentrated HCl. The mixture may warm slightly.
-
Reflux: Heat the reaction mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by the acid (Rf ~0.2, streaking).
-
Quenching: Cool the mixture to room temperature and pour onto 50 g of crushed ice/water mixture. The product typically precipitates as an off-white solid.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]
-
Yield: Expected yield 85–92%.
Validation Point:
-
IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2240 cm⁻¹ and appearance of broad O-H stretch (2500–3300 cm⁻¹) and Carbonyl C=O stretch (~1700 cm⁻¹).
Protocol B: Chemoselective Reduction to 4-Aminohydrocinnamonitrile
Target Class: Urea and Anilide Herbicides Objective: Reduce the nitro group to an aniline amine while preserving the nitrile functionality. Standard catalytic hydrogenation (Pd/C, H₂) often reduces nitriles to primary amines. Therefore, a chemical reduction method is required.
Mechanism: Iron-mediated reduction in acidic media (Béchamp reduction) or Tin(II) chloride reduction is highly selective for nitro groups in the presence of nitriles.
Materials:
-
4-Nitrohydrocinnamonitrile (10 mmol, 1.76 g)
-
Iron powder (325 mesh, 50 mmol, 2.8 g)
-
Ammonium chloride (NH₄Cl, 5 mmol, 0.27 g) - Electrolyte/Activator
-
Ethanol (30 mL)
-
Water (10 mL)
Step-by-Step Methodology:
-
Preparation: In a 250 mL three-necked flask fitted with a mechanical stirrer and reflux condenser, combine Ethanol, Water, and Ammonium Chloride.
-
Activation: Heat the mixture to 70 °C and add the Iron powder. Stir vigorously for 15 minutes to activate the iron surface.
-
Addition: Add 4-Nitrohydrocinnamonitrile in small portions over 20 minutes. The reaction is exothermic; maintain temperature between 75–80 °C.
-
Reaction: Stir at reflux for 2–3 hours. The yellow color of the nitro compound should fade to a darker, brownish suspension (iron oxides).
-
Filtration: Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (2 x 10 mL).
-
Concentration: Evaporate the filtrate under reduced pressure to remove ethanol.
-
Extraction: Basify the aqueous residue to pH 9 with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 30 mL).
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.
-
Yield: Expected yield 75–85%.
Validation Point:
-
1H NMR: Disappearance of the downfield aromatic protons of the nitro group (~8.1 ppm) and upfield shift of aromatic protons (~6.5–7.0 ppm). Appearance of broad NH₂ signal. Retention of the triplet/triplet pattern of the ethyl chain.
Analytical Quality Control (HPLC Method)
To ensure the integrity of the starting material and reaction monitoring, the following HPLC method is recommended.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 210 nm (Nitrile/Amide) |
| Retention Times | Acid Derivative: ~6.5 min Amine Derivative: ~4.2 min 4-Nitrohydrocinnamonitrile: ~9.8 min |
Safety & Handling
-
Toxicity: Nitriles are toxic by ingestion and inhalation due to potential cyanide liberation in vivo. Nitro-aromatics are potential mutagens.
-
PPE: Full chemical resistant gloves (Nitrile > 0.11mm), safety goggles, and lab coat are mandatory.
-
Ventilation: All reactions, especially the hydrolysis (HCl fumes) and reduction (solvent vapors), must be performed in a certified fume hood.
-
Waste Disposal: Aqueous waste from the nitrile hydrolysis must be treated as cyanide-contaminated waste until verified otherwise. Iron residues from Protocol B should be disposed of as solid hazardous waste.
References
-
Green Chemistry in Agriculture: Bhandari, S. (2018).[2] Applications of Green Chemistry Principles in Agriculture. Green Chemistry & Technology Letters, 4(2). Retrieved from [Link]
-
Nitro Reduction Protocols: LookChem. (n.d.). Synthesis of 4-amino-derivatives from nitro-precursors. Retrieved October 26, 2023, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 4-Nitrohydrocinnamonitrile
Product: 4-Nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile) CAS: 53563-09-0 Support Ticket: #PREV-POL-001 Status: Resolved / Guide Available
Introduction: The "Polymerization" Misnomer
Researchers often report that 4-Nitrohydrocinnamonitrile "polymerizes" into a dark, insoluble tar during synthesis or storage. Technically, this is rarely true radical polymerization (like styrene). Instead, you are likely witnessing Base-Catalyzed Self-Condensation (Thorpe Reaction) or uncontrolled Hydrolysis .
Because this molecule contains an electron-withdrawing nitro group and a nitrile group separated by an ethylene bridge, the alpha-protons (adjacent to the nitrile) are sufficiently acidic to be deprotonated by bases. The resulting carbanion attacks another molecule, initiating oligomerization.
This guide provides the protocols to arrest this mechanism.
Module 1: Critical Storage & Handling
Objective: Prevent spontaneous degradation before the experiment begins.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Low temperature kinetically inhibits the deprotonation of alpha-protons and subsequent nucleophilic attack. |
| Atmosphere | Argon or Nitrogen | Moisture acts as a catalyst for hydrolysis (Amide formation). Oxygen can lead to oxidative degradation of the benzylic position, though less common. |
| Physical State | Solid (M.P. ~69-70°C) | If your sample arrives as an oil, it may be supercooled or contain impurities (solvents/isomers) preventing crystallization. |
| Container | Amber Glass | While not highly photosensitive, amber glass prevents UV-induced radical formation at the nitro-aromatic ring. |
Module 2: The Degradation Mechanism (Root Cause)
To prevent the issue, you must understand the pathway. The "tar" you see is a mixture of dimerized enaminonitriles and hydrolyzed amides.
The Thorpe Condensation Pathway:
-
Initiation: A base (impurity or reagent) deprotonates the
-carbon. -
Propagation: The resulting carbanion attacks the nitrile carbon of a second molecule.
-
Termination/Product: An imine forms, which tautomerizes to a stable (and often insoluble) enaminonitrile dimer.
Visualization: Base-Catalyzed Oligomerization Pathway
Figure 1: The Thorpe Reaction pathway showing how trace bases trigger the conversion of monomer to oligomeric tar.
Module 3: Troubleshooting Protocols
Scenario A: "My reaction mixture turned into a solid brick."
Cause: You likely used a strong base (NaH, LDA, KOtBu) without strict temperature control, or you allowed the reaction to warm up before quenching. The Fix (Quench Protocol):
-
Cool Down: Bring the reaction mixture to -78°C or 0°C (depending on solvent) before adding any quenching agent.
-
Acidic Quench: Do NOT quench with water alone. Use saturated ammonium chloride (NH₄Cl) or dilute HCl .
-
Why? Water creates hydroxide ions locally if the reaction was basic. Acid immediately neutralizes the carbanion, stopping the Thorpe mechanism.
-
-
Verify pH: Ensure the aqueous layer is pH 5-6. If pH > 7, condensation continues during extraction.
Scenario B: "The compound degraded during distillation."
Cause: Thermal stress + Trace Base = Rapid Polymerization. Distilling nitriles with high boiling points (like this one) is risky. The Fix (Purification Decision Tree):
| Feature | Vacuum Distillation | Recrystallization (Recommended) |
| Risk Level | High (Heat promotes oligomerization) | Low (Thermal stress is minimal) |
| Prerequisite | Must be absolutely acid-stabilized. | Crude must be solid or semi-solid. |
| Protocol | Add 1% w/w acidic stabilizer (e.g., p-TsOH) to the pot. Keep bath <100°C. High vacuum (<1 mbar). | Dissolve in min. amount of hot Ethanol/Ethyl Acetate. Cool slowly to 4°C. |
| Outcome | Often yields yellow oil (supercooled). | Yields defined crystals (higher purity). |
Module 4: Frequently Asked Questions (FAQ)
Q1: My sample is an oil, but the CoA says it should be a solid. Is it polymerized? A: Not necessarily. 4-Nitrohydrocinnamonitrile (MP ~69°C) tends to supercool.
-
Test: Dissolve a small amount in ethanol and scratch the glass side with a rod, or seed it with a known crystal. If it crystallizes, it is pure. If it remains a dark, viscous oil that does not move, it has likely oligomerized.
Q2: Can I use radical inhibitors like BHT or Hydroquinone? A: They are ineffective here. Radical inhibitors prevent vinyl polymerization (e.g., acrylates). This compound degrades via anionic mechanisms. You need acidic stabilizers (like trace acetic acid) in the storage vial, not radical scavengers.
Q3: The color changed from pale yellow to deep orange/brown. Can I still use it? A: The color change indicates the formation of the conjugated enaminonitrile impurity (the "Dimer" in Figure 1).
-
Action: If the color is light orange, recrystallize immediately. If it is dark brown/black, the purity is likely compromised beyond simple recovery; check NMR for the disappearance of the alpha-proton signal.
References
-
Schaefer, J. P., & Bloomfield, J. J. (2011).[1] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[1][2][3] Organic Reactions. Wiley. Retrieved February 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Mechanism of Base-Catalyzed Nitrile Hydrolysis and Condensation. Retrieved February 7, 2026, from [Link]
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904).[4] The formation and reactions of imino-compounds.[1][4][5] Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions.[1] Retrieved February 7, 2026, from [Link]
Sources
Technical Support Center: 4-Nitrohydrocinnamonitrile Reaction Optimization
Core Technical Directive: The Chemoselectivity Paradox
The transformation of 4-nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile) is a critical step in the synthesis of aromatase inhibitors (e.g., Anastrozole) and other bioactive scaffolds. The central challenge is the Chemoselectivity Paradox : You must reduce the nitro group (
Failure to control this selectivity results in three primary failure modes:
-
Over-Reduction: Hydrogenation of the nitrile to a primary amine.
-
Dimerization: Formation of Azo/Azoxy coupling products via the Haber mechanism.
-
Hydrolysis: Conversion of the nitrile to an amide or carboxylic acid under aqueous conditions.[1]
This guide provides self-validating protocols to isolate and eliminate these byproducts.
Master Reaction Pathway Analysis
The following diagram maps the thermodynamic and kinetic pitfalls of this reaction. Use this to identify where your process is deviating.
Figure 1: Mechanistic divergence showing the competition between nitro reduction (desired), condensation (azo formation), and nitrile reduction (diamine formation).
Troubleshooting Modules
Module A: The "Yellow Impurity" (Azo/Azoxy Coupling)
Symptom: The reaction mixture turns bright orange or yellow. LC-MS shows a mass of
Diagnostic Protocol:
-
Check pH: Is the reaction media basic? (Base catalyzes condensation).[2]
-
Check H2 Mass Transfer: Is hydrogen uptake slow? (Starving the catalyst leaves intermediates unreduced).
Corrective Action:
-
Protocol Adjustment: Switch to a Transfer Hydrogenation system using Hydrazine Hydrate or Formic Acid. These methods bypass the long-lived radical intermediates often seen in direct H2 gas hydrogenation.
-
Catalyst Modification: Use Vanadium-doped Platinum or add trace acid (e.g., Acetic Acid) to the solvent. Acid protonates the hydroxylamine, preventing the lone-pair attack on the nitroso group.
| Parameter | Recommendation | Mechanism |
| pH | Slightly Acidic (pH 5-6) | Suppresses nucleophilic attack of R-NHOH on R-NO. |
| Pressure | High (>5 bar) | Forces rapid reduction of intermediates to aniline. |
| Solvent | Methanol/Ethanol | Protic solvents stabilize polar intermediates. |
Module B: Loss of Nitrile (Over-Reduction)
Symptom: Disappearance of the sharp
Diagnostic Protocol:
-
TLC Check: Stain with Ninhydrin. If a new, highly polar spot appears that is not the aniline, it is likely the aliphatic amine.
-
NMR Validation: Look for the loss of the triplet at
( -protons to CN) and appearance of signals at ( -protons to ).
Corrective Action (The "Poisoning" Strategy):
-
Selectivity Control: Switch to Pd/C (Palladium on Carbon) . Palladium is historically poor at reducing aliphatic nitriles under mild conditions.
-
Catalyst Poisoning: If using Raney Ni, add trace Potassium Thiocyanate (KSCN) or Quinoline . These adsorb to the high-energy sites responsible for nitrile activation.
Critical Alert: Avoid "One-Pot" reductive alkylations if using aldehydes. The generated aniline will react with the aldehyde to form an imine, which will then reduce, but the nitrile may also compete if the catalyst is non-selective.
Module C: Hydrolysis (Amide Formation)[4]
Symptom: New peak at
Diagnostic Protocol:
-
Water Content: Perform Karl-Fischer titration on the solvent.
-
Temperature: Did the exotherm exceed 60°C?
Corrective Action:
-
Anhydrous Conditions: If using catalytic hydrogenation, ensure solvents are dry.
-
Alternative Reductant: Use Iron powder with Calcium Chloride (
) in aqueous ethanol. This method is neutral and highly chemoselective for nitro groups, avoiding the acid hydrolysis of the nitrile seen with Fe/HCl.
Validated Experimental Protocols
Protocol 1: Chemoselective Transfer Hydrogenation (Recommended)
Best for avoiding both azo dimers and nitrile reduction.
Materials: 4-nitrohydrocinnamonitrile (1.0 eq), 10% Pd/C (5 wt%), Ammonium Formate (5.0 eq), Methanol (10V).
-
Setup: Charge reaction vessel with substrate and Methanol. Sparge with Nitrogen for 15 mins.
-
Addition: Add 10% Pd/C under inert atmosphere.
-
Initiation: Add Ammonium Formate in portions to control off-gassing (
). -
Reaction: Stir at ambient temperature (20-25°C). Monitor by HPLC every 30 mins.
-
Checkpoint: Reaction is complete when Nitro peak < 0.5%.
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate.
-
Validation:
should show distinct AA'BB' aromatic system (aniline) and intact ethylene bridge triplets.
Protocol 2: Iron-Mediated Reduction (Robust Scale-Up)
Best for tolerance of moisture and low cost.
Materials: Substrate (1.0 eq), Iron Powder (3.0 eq),
-
Activation: Reflux Iron powder in Ethanol/Water for 30 mins to activate surface.
-
Addition: Add
and then the nitro substrate. -
Reflux: Heat to mild reflux (70°C).
-
Why:
acts as an electrolyte and mild Lewis acid, activating the nitro group without hydrolyzing the nitrile.
-
-
Filtration: Hot filtration is required to remove iron oxides.
Decision Tree for Process Optimization
Figure 2: Diagnostic logic flow for identifying and resolving impurity profiles in nitro-nitrile reductions.
References
-
Selective Hydrogenation of Nitriles
- Title: Selective Heterogeneous Catalytic Hydrogen
- Source: Periodica Polytechnica Chemical Engineering.
-
URL:[Link]
-
Nitro Reduction Mechanisms
-
Azoxy Formation (Haber Mechanism)
- Title: Unspecific peroxygenase enabled form
- Source: Nature Communic
-
URL:[Link]
-
Chemoselective Reagents
- Title: Amine synthesis by nitro compound reduction (Fe/CaCl2 and other methods).
- Source: Organic Chemistry Portal.
-
URL:[Link]
- Impurity Characterization: Title: 3-[(4-Aminophenyl)ethylamino]propanenitrile Dihydrochloride (Specific Impurity Standard). Source: LGC Standards.
Sources
Technical Support Center: Optimizing Yield in 4-Nitrohydrocinnamonitrile Synthesis
Executive Summary & Route Selection
Synthesizing 4-Nitrohydrocinnamonitrile (also known as 3-(4-nitrophenyl)propanenitrile) presents a classic chemoselectivity challenge.[1] The target molecule contains two sensitive functionalities: a nitrile group and a nitro group .
High-yield synthesis requires choosing the correct pathway based on your starting material availability and purity requirements.
Decision Matrix: Route Selection
| Feature | Route A: The "De Novo" Construction (Recommended) | Route B: Direct Functionalization |
| Methodology | Knoevenagel Condensation | Nitration of Hydrocinnamonitrile |
| Primary Challenge | Chemoselectivity: Reducing the alkene without touching the nitro group. | Regioselectivity: Separating para product from ortho isomers.[1] |
| Purity Profile | High (>98% para). Isomer contamination is impossible by design.[1] | Moderate. Requires rigorous crystallization to remove ortho-isomer.[1] |
| Scalability | Excellent for Pharma/High-Purity needs.[1] | Better for commodity scale where lower purity is acceptable.[1] |
Technical Guide: Route A (Condensation + Selective Reduction)
Best for: High-purity applications (Drug Intermediates).[1]
Step 1: Knoevenagel Condensation
Reaction: 4-Nitrobenzaldehyde + Cyanoacetic Acid
-
The "Yield Killer": Incomplete decarboxylation or polymerization of the aldehyde.
-
Optimization: Use a catalytic amount of Ammonium Acetate or Piperidine in Toluene with a Dean-Stark trap.[1] The removal of water is the driving force.
Step 2: The Critical Step – Selective Reduction
Reaction: 4-Nitrocinnamonitrile
Protocol: Borohydride 1,4-Reduction
To achieve high yield, we utilize the specific reactivity of Sodium Borohydride (
Optimized Protocol:
-
Solvent System: Dissolve 4-Nitrocinnamonitrile (1.0 eq) in a mixture of Pyridine:Methanol (1:4) .
-
Why? Pyridine buffers the solution and prevents nitrile hydrolysis, while Methanol activates the borohydride.
-
-
Addition: Cool to 0°C. Add
(1.5 eq) in small portions over 30 minutes. -
Quench: Pour into ice-cold dilute HCl (pH 4-5).
-
Workup: Extract with Ethyl Acetate. Wash with brine.[1]
Mechanism:
The hydride attacks the
Figure 1: The "De Novo" synthetic pathway highlighting the chemoselective reduction step.
Technical Guide: Route B (Direct Nitration)
Best for: Cost-sensitive, large-scale production where isomer separation is feasible.[1]
Reaction: Hydrocinnamonitrile +
Troubleshooting Regioselectivity
Standard nitration (
Optimized Protocol (PPA Method): Using Polyphosphoric Acid (PPA) as the solvent/catalyst significantly enhances para-selectivity due to steric bulk and complexation.[1]
-
Medium: Charge PPA (4 parts by weight) into the reactor.
-
Nitrating Agent: Add Fuming
(1.05 eq) at 0-5°C. -
Substrate: Add Hydrocinnamonitrile dropwise.
-
Critical: Maintain Temperature at 0-5°C. Higher temps increase ortho substitution and dinitration.[1]
-
-
Quench: Pour onto crushed ice. The para-isomer often precipitates as a solid, while the ortho-isomer (an oil) remains in suspension or can be washed away with cold ethanol.
Troubleshooting & FAQs
Q1: In Route A, I see a new spot on TLC that isn't my product or starting material. What is it?
Diagnosis: It is likely the dimer . Cause: If the reaction mixture is too concentrated or the proton source (Methanol) is insufficient, the intermediate anion can attack another molecule of starting material (Michael addition). Fix: Dilute the reaction (0.1 M concentration) and ensure sufficient Methanol is present.
Q2: My yield in the Nitration route (Route B) is good, but the melting point is low (85°C instead of 95-97°C).
Diagnosis: Ortho-isomer contamination.[1] Cause: Incomplete separation of the liquid ortho-isomer from the solid para-isomer. Fix: Recrystallize from Ethanol/Water (9:1) . The para-isomer crystallizes readily; the ortho-isomer stays in the mother liquor.
Q3: Can I use catalytic hydrogenation for Route A?
Diagnosis: Generally, NO .
Reason: Pd/C will reduce the Nitro group (
Comparative Data: Reducing Agents
| Reagent | Substrate | Outcome | Yield | Notes |
| 4-Nitrocinnamonitrile | FAILURE | N/A | Reduces | |
| 4-Nitrocinnamonitrile | SUCCESS | 85-92% | Selectively reduces C=C. | |
| 4-Nitrocinnamonitrile | FAILURE | N/A | Reduces Nitrile ( | |
| Zn / Acetic Acid | 4-Nitrocinnamonitrile | FAILURE | N/A | Reduces |
References
-
Selective Reduction of Conjugated Double Bonds
-
Nitration Selectivity
-
Synthesis of Nitrophenyl-alkanenitriles
-
General Borohydride Reduction of Cinnamonitriles
-
M. R. Johnson and B. Rickborn, Sodium Borohydride Reduction of Conjugated Aldehydes and Ketones, J. Org. Chem. 35, 1041 (1970).[1] (Foundational mechanistic insight for 1,4-reduction).
-
Sources
- 1. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3162675A - Process for making nitroaromatic nitriles - Google Patents [patents.google.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography of 4-Nitrohydrocinnamonitrile
Sources
- 1. chromtech.com [chromtech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. cup.edu.cn [cup.edu.cn]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chemistryviews.org [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: 4-Nitrohydrocinnamonitrile Purification
This guide serves as a technical support center for the purification of 4-Nitrohydrocinnamonitrile (CAS: 5555-97-5), a critical intermediate in the synthesis of aromatase inhibitors like Anastrozole.[1]
Ticket ID: PUR-5555-97-5 Subject: Recrystallization Protocols & Troubleshooting Support Tier: Level 3 (Senior Application Scientist)[1][2]
Compound Profile & Thermodynamic Strategy
Before beginning, you must understand the physical constraints of this molecule. The most common failure mode for this purification is oiling out , caused directly by the relationship between the solvent's boiling point and the compound's melting point.
| Property | Value | Critical Implication |
| Chemical Name | 3-(4-nitrophenyl)propanenitrile | Saturated chain; flexible, lower lattice energy than unsaturated analogs.[1][2] |
| CAS Number | 5555-97-5 | Unique identifier for verification.[1][2] |
| Melting Point | 69–70 °C | CRITICAL: This is lower than the boiling point of water (100°C) and Ethanol (78°C).[2] If you heat a suspension above 70°C, the solid will melt into an oil before it dissolves, leading to emulsions rather than solutions.[1] |
| Solubility Profile | Soluble in EtOAc, MeOH, CHCl3.[1][2] | Requires a polar/non-polar gradient for effective crystallization.[2] |
The Solvent Decision Matrix
We recommend Methanol (MeOH) over Ethanol. Methanol boils at ~65°C, which is slightly below the melting point of the product. This allows you to reflux the solvent without melting the undissolved solid, significantly reducing the risk of oiling out.
| Solvent System | Role | Risk Level | Recommendation |
| Methanol / Water | Primary | Low | Preferred. BP of MeOH (<65°C) prevents product melt.[1][2] |
| Ethanol / Water | Secondary | High | BP (>78°C) exceeds product MP.[2] High risk of oiling out.[3][4] |
| EtOAc / Hexane | Alternative | Medium | Good for removing non-polar impurities, but yield can be lower.[1][2] |
Standard Operating Procedure (SOP)
Protocol ID: REC-NITRO-01 Method: Solvent-Anti-solvent Recrystallization (MeOH/H2O)[1][2][5]
Phase 1: Dissolution
-
Charge the crude 4-Nitrohydrocinnamonitrile into a round-bottom flask.
-
Add Methanol (3 mL per gram of crude).
-
Heat the mixture to a gentle reflux (approx. 60–64°C). Do not exceed 65°C.
-
Observation Check: If the solid has not dissolved, add warm MeOH in 0.5 mL increments.
Phase 2: Impurity Removal (Optional but Recommended)[2]
-
If the solution is dark (orange/brown), remove from heat.
-
Add Activated Carbon (5 wt% of crude mass).
-
Stir for 5 minutes (maintain temp ~50°C).
-
Filter hot through a Celite pad or sintered glass funnel.
Phase 3: Nucleation & Growth[1]
-
Return the filtrate to the flask.
-
While stirring at 50°C, add warm Water (anti-solvent) dropwise.
-
Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of MeOH to clear the turbidity.
-
Remove from heat and allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours).
-
Tech Tip: Wrap the flask in a towel to slow the cooling rate. Fast cooling = Oil formation.
-
Phase 4: Isolation[1]
-
Once at RT, cool in an ice bath (0–5°C) for 30 minutes to maximize yield.
-
Filter the pale yellow needles via vacuum filtration.
-
Wash the cake with cold 20% MeOH/Water.
-
Dry under vacuum at 40°C. Do not oven dry >60°C (Product will melt/fuse).
Visualization: Workflow & Logic
The following diagrams illustrate the decision logic for purification and troubleshooting.
Caption: Figure 1.[1] Standard purification workflow emphasizing temperature control to avoid the "Oiling Out" failure mode.
Troubleshooting & FAQs
Q1: The solution turned into a milky emulsion (oiled out) instead of forming crystals. How do I save it? Diagnosis: This is a thermodynamic issue. The solution temperature dropped below the "oiling out" boundary (liquid-liquid phase separation) before it hit the crystallization boundary. The Fix:
-
Re-heat the mixture until the emulsion clears (becomes a single phase).
-
Add a small amount of pure Methanol (solvent) to change the solubility curve.
-
Seed the solution: Add a tiny crystal of pure product to the hot solution.
-
Cool very slowly. The seed crystal provides a template for the oil to deposit onto as a solid, bypassing the liquid phase.
Q2: My yield is very low (<40%). Where is my product? Diagnosis: 4-Nitrohydrocinnamonitrile has moderate solubility in alcohols even at room temperature.[1] The Fix:
-
Check the mother liquor (filtrate) by TLC. If product is present, concentrate the filtrate by 50% on a rotovap.
-
Cool the concentrated liquor to 0°C again.
-
Prevention: Next time, use a higher ratio of Water (anti-solvent) in the final step, but add it only after the solution has cooled to ~40°C.
Q3: The crystals are sticky and yellow-orange.[1] They should be pale yellow/white. Diagnosis: Sticky crystals usually indicate trapped solvent or ortho-isomer impurities (2-nitro isomer).[1] The Fix:
-
Trituration: Suspend the sticky solid in cold Hexane or Pentane and stir vigorously. This extracts surface oils and impurities without dissolving the product.[1]
-
Filter again.[7]
-
If color persists, repeat the recrystallization using Ethyl Acetate/Hexane instead of alcohol, as this system is better at rejecting polar colored impurities.[1]
Q4: Can I dry this in the oven overnight? Diagnosis: STOP. The Fix: The melting point is ~69°C. Standard lab ovens are often set to 80–100°C. If you do this, you will find a fused glass/brick in the morning. Dry in a vacuum desiccator at room temperature or a vacuum oven set strictly to 35–40°C.
References & Grounding
-
ChemicalBook. (n.d.). 4-Nitrohydrocinnamonitrile Physical Properties & Melting Point Data. Retrieved from [1][2]
-
Validates the critical melting point data (69-70°C).
-
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [1][2]
-
Source for the mechanistic explanation of oiling out and phase separation logic.
-
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220674, 3-(4-Nitrophenyl)propanenitrile. Retrieved from [1][2]
-
Authoritative confirmation of chemical structure and identifiers.
-
-
Google Patents. (2000). Process for preparing p-nitrophenyl acetonitrile (Homolog purification reference). CN1305988A. Retrieved from
-
Provides comparative purification protocols for the nitro-nitrile homologous series.
-
Sources
- 1. CAS 555-44-2: Tripalmitin | CymitQuimica [cymitquimica.com]
- 2. Tripalmitin (CAS 555-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
Technical Support Center: TLC Monitoring of 4-Nitrohydrocinnamonitrile
Knowledge Base Article ID: TLC-4NHC-001[1]
Executive Summary
4-Nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile) is a bifunctional intermediate often used in the synthesis of quinolone antibiotics (e.g., Balofloxacin) and other bioactive anilines.[1] Effective monitoring requires distinguishing between the nitro group (starting material) and potential derivatives such as the amine (reduction product) or carboxylic acid (hydrolysis product).[1]
This guide addresses the three most common support tickets we receive regarding this compound:
-
Visualization: "I can't see my product distinct from the starting material."
-
Elution: "My amine product is streaking/tailing."
-
selectivity: "How do I separate the nitro-precursor from the amine-product?"
Module 1: Visualization & Detection Protocols
Q: What is the most reliable method to visualize 4-Nitrohydrocinnamonitrile?
A: You must use a multi-modal detection strategy. Reliance on a single method often leads to false negatives during reaction monitoring.
1. Primary Method: UV Quenching (Non-Destructive) [1]
-
Mechanism: The 4-nitrobenzene moiety is a strong chromophore.[1] It absorbs UV light at 254 nm, appearing as a dark spot against the bright green fluorescence of
silica plates.[1] -
Protocol:
2. Secondary Method: Chemical Staining (Destructive)
If you are monitoring a reduction (Nitro
| Target Functional Group | Recommended Stain | Appearance | Why it works |
| Nitro Group (Starting Material) | Iodine Chamber | Brown/Yellow spots | Reversible physical adsorption.[1] Nitro groups are moderately polar and adsorb iodine vapor well. |
| Primary Amine (Reduction Product) | Ninhydrin | Pink/Purple | Reacts specifically with free amines upon heating.[1] The nitro starting material will not react.[1] |
| Carboxylic Acid (Hydrolysis Product) | Bromocresol Green | Yellow spot on Blue background | pH indicator.[1] The acid protonates the indicator, causing a color shift.[1] |
Visualization Workflow Diagram
The following logic tree guides your detection choice based on the reaction type.
Caption: Decision matrix for selecting the appropriate visualization method based on the specific chemical transformation being monitored.[1]
Module 2: Solvent Systems & Rf Optimization
Q: My product spot is tailing (streaking). How do I fix this?
A: Tailing is a classic symptom of silanol interaction .[1]
-
The Cause: If you have reduced the nitro group to an amine (4-aminohydrocinnamonitrile), the basic nitrogen interacts strongly with the acidic protons on the silica gel surface (
), causing the spot to "drag."[1] -
The Fix: You must basify the mobile phase to suppress this interaction.[1]
Protocol: The "Amine Shift"
Add 1-2% Triethylamine (TEA) or Ammonium Hydroxide (
-
Modified: Hexane : Ethyl Acetate : TEA (30 : 10 : 1)[1]
Q: How do I separate the Starting Material (SM) from the Product?
A: 4-Nitrohydrocinnamonitrile (SM) is significantly less polar than its amine or acid derivatives.[1]
| Compound | Polarity | Expected Rf (Hex/EtOAc 1:1) | Notes |
| 4-Nitrohydrocinnamonitrile | Moderate | 0.6 - 0.7 | Moves easily.[1] Nitro group withdraws density, reducing adhesion to silica. |
| 4-Aminohydrocinnamonitrile | High | 0.2 - 0.3 | Moves slowly.[1] H-bonding from |
| 3-(4-nitrophenyl)propanoic acid | Very High | < 0.1 (Streaks) | Will not move without Acetic Acid in the eluent.[1] |
Module 3: Troubleshooting Guide (FAQ)
Scenario 1: "I see a new spot, but it fades after a few minutes."
-
Explanation: Iodine sublimation is reversible.[1] As the iodine evaporates from the plate, the spots disappear.[1]
-
Action: Circle the spots immediately with a pencil while in the chamber or shortly after removal.[1] For a permanent record, take a photograph or use a destructive stain like Permanganate (though Permanganate is less effective for this specific saturated skeleton).
Scenario 2: "My starting material and product are co-eluting."
-
Diagnosis: Your solvent system is likely too polar (Rf > 0.8 for both) or too non-polar (Rf < 0.1 for both).
-
Action:
-
Adjust Polarity: Target an Rf of 0.3–0.5 for the product.
-
Change Selectivity: If using Hexane/EtOAc, switch to Dichloromethane (DCM) / Methanol (95:5) . The chlorinated solvent interacts differently with the nitro group's dipole, often resolving spots that co-elute in acetate systems.[1]
-
Scenario 3: "The plate background turned purple after Ninhydrin."
-
Diagnosis: The plate contains residual ammonia or amine vapors from the lab environment, or you used an eluent with ammonia and didn't dry it enough.[1]
-
Action: Ensure the plate is completely dry (use a heat gun) before dipping in Ninhydrin to remove mobile phase amines (like TEA or Ammonia) that trigger the stain.[1]
Module 4: Reaction Pathway Visualization
Understanding the polarity shift is critical for interpreting the TLC plate.[1] The diagram below illustrates the expected migration patterns during the reduction of the nitro group.
Caption: Schematic of TLC progression. Red spots (SM) disappear over time; Blue spots (Product) appear at lower Rf due to increased polarity of the amine.[1]
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]
-
Royal Society of Chemistry (RSC). (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods. [Link]
-
Journal of the Chemical Society of Pakistan. (2010). Thin Layer Chromatography of Aromatic Amines. [Link][1][5]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. epfl.ch [epfl.ch]
Technical Support Center: Safe Handling and Disposal of 4-Nitrohydrocinnamonitrile Waste
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance on the safe handling and disposal of 4-Nitrohydrocinnamonitrile waste, a compound that requires careful management due to its potential reactivity and toxicity. The information herein is designed to supplement, not replace, your institution's established safety protocols and regulatory requirements.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the handling and disposal of 4-Nitrohydrocinnamonitrile waste, providing step-by-step solutions grounded in chemical principles.
Scenario 1: Accidental Spill of 4-Nitrohydrocinnamonitrile Solution
-
Problem: A small volume (e.g., <50 mL) of 4-Nitrohydrocinnamonitrile in an organic solvent has been spilled in a fume hood.
-
Solution:
-
Immediate Action: Ensure the fume hood sash is lowered to the appropriate working height to maintain containment. Alert personnel in the immediate vicinity.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber or thicker nitrile gloves). Standard thin nitrile gloves offer limited protection and should be changed immediately if contaminated.[1][2][3]
-
Containment: If the spill is spreading, use an absorbent material like vermiculite or a commercial spill absorbent to create a dike around the spill.
-
Neutralization (for small spills): For very small spills, you can cautiously add a non-flammable absorbent material.
-
Cleanup: Carefully collect the absorbed material using non-sparking scoops and place it into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: The sealed container with the spill cleanup materials must be labeled as "Hazardous Waste: 4-Nitrohydrocinnamonitrile Spill Debris" and disposed of through your institution's hazardous waste management program.[4][5]
-
Scenario 2: Unexpected Color Change or Gas Evolution in Waste Container
-
Problem: The waste container for 4-Nitrohydrocinnamonitrile exhibits a dark discoloration, warms up, or shows signs of gas evolution.
-
Causality: This could indicate an incompatible mixture of chemicals in the waste container, leading to a chemical reaction. Nitriles can be incompatible with strong acids, bases, and oxidizing agents.[6] The nitro group can also contribute to reactivity.
-
Solution:
-
Do Not Open: Do not attempt to open the container, as it may be pressurized.
-
Isolate the Area: Alert others and clear the area around the waste container.
-
Ventilation: Ensure the area is well-ventilated. If the container is in a fume hood, keep the sash down.
-
Contact Safety Personnel: Immediately contact your institution's Environmental Health and Safety (EHS) or equivalent safety office for guidance. Provide them with a complete list of all components in the waste container.
-
Future Prevention: Always use separate, clearly labeled waste containers for different waste streams.[7] Refer to the Safety Data Sheet (SDS) for incompatibility information before mixing any chemicals.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the routine handling and disposal of 4-Nitrohydrocinnamonitrile waste.
1. What are the primary hazards associated with 4-Nitrohydrocinnamonitrile?
While a specific Safety Data Sheet for 4-Nitrohydrocinnamonitrile was not found, based on its chemical structure (a nitrile and a nitroaromatic compound), the primary hazards are likely to be:
-
Toxicity: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[8][9] Nitroaromatic compounds can also exhibit toxicity.[10][11]
-
Irritation: It may cause skin and eye irritation.[9]
-
Reactivity: It may be incompatible with strong acids, bases, and oxidizing agents.[6]
2. What type of gloves should I use when handling 4-Nitrohydrocinnamonitrile?
Standard thin nitrile gloves provide only minimal protection for brief contact.[1] For extended handling or when there is a risk of immersion, it is recommended to use thicker, chemical-resistant gloves such as butyl rubber gloves.[3] Always inspect gloves for any signs of degradation before use and change them immediately if they become contaminated.[1][2]
3. How should I store 4-Nitrohydrocinnamonitrile waste?
4-Nitrohydrocinnamonitrile waste should be stored in a well-ventilated area, away from heat and sources of ignition.[12] The waste container should be kept tightly closed when not in use and be clearly labeled with "Hazardous Waste" and the full chemical name of all contents.[13][14] It is crucial to segregate this waste from incompatible materials, particularly strong acids, bases, and oxidizing agents.[7]
4. Can I dispose of small amounts of 4-Nitrohydrocinnamonitrile waste down the drain?
No. Hazardous chemical waste, including 4-Nitrohydrocinnamonitrile, must not be discharged to the sewer system.[4][15] All such waste must be collected and disposed of through your institution's designated hazardous waste management program.
5. Is it possible to treat 4-Nitrohydrocinnamonitrile waste in the lab to make it less hazardous?
Under certain circumstances and with the appropriate approvals and safety measures, it may be possible to treat the waste. According to the U.S. Environmental Protection Agency (EPA), generators may be able to treat hazardous waste on-site without a permit to render it non-hazardous or less hazardous, provided they comply with specific regulations.[16][17] A potential treatment method for nitriles is hydrolysis under acidic or basic conditions to convert the nitrile group to a less toxic carboxylic acid.[18][19][20][21][22][23][24][25][26]
Caution: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with all institutional and regulatory guidelines.
Experimental Protocol: Alkaline Hydrolysis of 4-Nitrohydrocinnamonitrile Waste for Disposal
This protocol outlines a method for the chemical degradation of 4-Nitrohydrocinnamonitrile to 4-nitrohydrocinnamic acid, a less hazardous compound.
Objective: To hydrolyze the nitrile functional group to a carboxylic acid.
Materials:
-
4-Nitrohydrocinnamonitrile waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
Appropriate PPE (chemical splash goggles, face shield, lab coat, chemical-resistant gloves)
Procedure:
-
Setup: In a fume hood, assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.
-
Reaction Mixture: Carefully add the 4-Nitrohydrocinnamonitrile waste to the round-bottom flask. For every mole of the nitrile, add an excess of sodium hydroxide solution (e.g., 2-3 molar equivalents).
-
Heating: With gentle stirring, heat the mixture to reflux. The reaction time will vary depending on the concentration and solvent but should be monitored for completion (e.g., by TLC or LC-MS). Nitrile hydrolysis can be slow.[18]
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Neutralization: Slowly and carefully neutralize the cooled solution with a dilute acid (e.g., hydrochloric acid) to a pH between 5 and 9. This step should be performed with caution as it can be exothermic.
-
Disposal: The resulting neutralized aqueous solution containing the sodium salt of 4-nitrohydrocinnamic acid can then be disposed of as hazardous aqueous waste through your institution's waste management program.
| Parameter | Recommendation | Rationale |
| Reagent | Sodium Hydroxide (NaOH) | Alkaline hydrolysis is an effective method for converting nitriles to carboxylates.[18][24] |
| Temperature | Reflux | Heating is typically required to drive the hydrolysis reaction to completion.[18][24] |
| Final pH | 5-9 | Neutralization is necessary for safe disposal and to comply with regulations for aqueous waste.[5] |
Visualizing the Waste Management Workflow
The following diagram illustrates the decision-making process for handling and disposing of 4-Nitrohydrocinnamonitrile waste.
Caption: Decision workflow for 4-Nitrohydrocinnamonitrile waste.
References
-
Carl ROTH. 4-Nitroanthranilic acid Safety Data Sheet. [Link]
-
Wikipedia. Dimethylmercury. [Link]
-
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
S&G Gloves. Nitrile Glove Chemical Resistance Guide. [Link]
-
Chemguide. Hydrolysing Nitriles. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Chemistry LibreTexts. Reactivity of Nitriles. [Link]
-
PubMed. Biodegradation of nitroaromatic compounds. [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
University of Wisconsin-Milwaukee. Hazardous Waste. [Link]
-
Defense Technical Information Center. Biodegradation and Transformation of Nitroaromatic Compounds. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
Slideshare. Bioremediation - Degradation of nitro aromatic compounds. [Link]
-
eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
-
Occupational Safety and Health Administration. Anesthetic Gases: Guidelines for Workplace Exposures. [Link]
-
Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]
-
Axonator. EPA Hazardous Waste Management. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
- Google Patents. Hydrolysis of nitriles to carboxylic acids.
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]
-
Hazardous Waste Experts. Some FAQs About Hazardous Waste Management and Disposal. [Link]
-
MDPI. Biological Treatment of Nitroaromatics in Wastewater. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
YouTube. Nitriles - Reactions Summary. [Link]
-
YouTube. Carboxylic acids from nitriles - EASY!. [Link]
-
Royal Society of Chemistry. Bacterial pathways for degradation of nitroaromatics. [Link]
Sources
- 1. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. Biological Treatment of Nitroaromatics in Wastewater | MDPI [mdpi.com]
- 11. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 16. epa.gov [epa.gov]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 22. savemyexams.com [savemyexams.com]
- 23. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 24. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: 4-Nitrohydrocinnamonitrile Reactivity
Welcome to the technical support guide for 4-Nitrohydrocinnamonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile compound. Our focus is on the critical role of solvent selection in directing reaction pathways and ensuring experimental success.
Introduction: The Dichotomy of 4-Nitrohydrocinnamonitrile
4-Nitrohydrocinnamonitrile is a bifunctional molecule containing two key reactive sites: an aromatic nitro group and an aliphatic nitrile. The choice of solvent is paramount as it directly influences the stability of reactants and transition states, often determining the chemoselectivity of a given transformation.[1][2] This guide will address common questions and troubleshooting scenarios to help you navigate the complexities of its reactivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and properties of 4-Nitrohydrocinnamonitrile.
Question 1: What are the best general-purpose solvents for dissolving 4-Nitrohydrocinnamonitrile?
Answer: Due to its polar nitro and nitrile groups, 4-Nitrohydrocinnamonitrile exhibits good solubility in a range of polar organic solvents.
-
Polar Aprotic Solvents: Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving the compound at room temperature.[3][4] THF and Acetonitrile are often preferred for their lower boiling points, facilitating easier removal post-reaction.[5][6]
-
Polar Protic Solvents: Alcohols such as Methanol (MeOH) and Ethanol (EtOH) are also effective solvents.[4][7] However, be aware that these solvents can participate in certain reactions, such as solvolysis or acting as a proton source, which may be undesirable depending on your experimental goals.[8][9]
Question 2: How does solvent choice impact the stability of 4-Nitrohydrocinnamonitrile?
Answer: 4-Nitrohydrocinnamonitrile is generally stable under neutral conditions. However, the choice of solvent can be critical under acidic or basic conditions, particularly when heated.
-
Protic Solvents (e.g., water, alcohols) under acidic or basic conditions: These conditions can promote the hydrolysis of the nitrile group to a carboxylic acid or an amide intermediate.[10][11] The rate of hydrolysis is dependent on pH and temperature.[12][13]
-
Strongly Basic Conditions: In the presence of a strong, non-nucleophilic base, deprotonation at the benzylic position (the carbon adjacent to the benzene ring) is possible, which could lead to side reactions. The choice of solvent can influence the pKa of this proton.
Question 3: I am planning a reaction with a strong nucleophile. Should I use a protic or aprotic solvent?
Answer: For reactions involving strong, anionic nucleophiles (e.g., in substitution or addition reactions), a polar aprotic solvent is almost always the superior choice.
The causality is rooted in solvent-nucleophile interactions. Polar protic solvents (like water or ethanol) form a "cage" of hydrogen bonds around the anionic nucleophile.[9][14] This solvation shell stabilizes the nucleophile, blunting its reactivity. In contrast, polar aprotic solvents (like DMF or DMSO) solvate the counter-ion (e.g., Na+, K+) but leave the nucleophile relatively "naked" and highly reactive, thereby accelerating the reaction rate significantly.[9]
Caption: Solvent effects on nucleophile reactivity.
Part 2: Troubleshooting Reaction-Specific Issues
This section provides guidance for common challenges encountered during the chemical transformation of 4-Nitrohydrocinnamonitrile.
Scenario 1: Reduction of the Aromatic Nitro Group
The selective reduction of the nitro group to an amine is a common and crucial transformation.
Question 4: My attempt to reduce the nitro group using catalytic hydrogenation (H₂/Pd/C) also reduced the nitrile group. How can I achieve selective reduction?
Answer: This is a classic chemoselectivity problem. Catalytic hydrogenation is a powerful reduction method but can be overly aggressive, leading to the reduction of both the nitro and nitrile functionalities.[15] To favor the selective reduction of the nitro group, consider these solvent and reagent adjustments:
-
Switch to Metal-Acid Systems: These are often highly selective for aromatic nitro group reduction in the presence of nitriles.
-
Tin(II) Chloride (SnCl₂): Refluxing with SnCl₂ in a protic solvent like ethanol is a reliable method. The workup can be challenging due to the formation of tin salts, but the selectivity is excellent.[16]
-
Iron (Fe) or Zinc (Zn) in Acid: Using iron powder or zinc dust in acidic media (e.g., acetic acid or aqueous HCl) is a cost-effective and selective alternative.[15]
-
-
Use Sodium Dithionite (Na₂S₂O₄): In an aqueous/organic biphasic system (e.g., water-ethanol), sodium dithionite is a mild and effective reagent for reducing nitro groups while leaving nitriles untouched.[16]
Troubleshooting Flowchart: Selective Nitro Reduction
Caption: Decision tree for troubleshooting nitro group reduction.
Scenario 2: Hydrolysis of the Nitrile Group
The conversion of the nitrile to a carboxylic acid is another key reaction.
Question 5: My acid-catalyzed hydrolysis of the nitrile is extremely slow. How can I increase the reaction rate?
Answer: The rate of nitrile hydrolysis is highly dependent on the conditions. If the reaction is sluggish, you can take several steps to improve it:
-
Increase Water Concentration: Nitrile hydrolysis requires water as a reagent. If you are running the reaction in a co-solvent like ethanol or dioxane, ensure that a sufficient concentration of water is present.[10][11]
-
Increase Temperature: Like most reactions, hydrolysis has a significant activation energy. Increasing the temperature (refluxing) will dramatically increase the reaction rate.
-
Switch to Basic Hydrolysis: Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis.[10] Using a strong base like NaOH or KOH in an aqueous-alcoholic solvent mixture will convert the nitrile to a carboxylate salt, which can then be neutralized in an acidic workup to yield the carboxylic acid.[11] The hydroxide ion is a stronger nucleophile than neutral water, leading to a faster initial attack on the nitrile carbon.[11]
-
Consider Solvent Polarity: A more polar solvent can better stabilize the charged intermediates and transition states involved in the hydrolysis mechanism, potentially increasing the rate.[2][17] If using a co-solvent, switching from THF to a more polar option like DMSO might be beneficial, provided it is stable to the reaction conditions.
Part 3: Experimental Protocols
This section provides a vetted, step-by-step methodology for a common transformation.
Protocol: Selective Reduction of 4-Nitrohydrocinnamonitrile to 4-Aminohydrocinnamonitrile
This protocol utilizes Tin(II) chloride, a reliable method for selectively reducing the nitro group.
Materials:
-
4-Nitrohydrocinnamonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 3M aqueous solution
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Nitrohydrocinnamonitrile (1.0 eq).
-
Solvent & Reagent Addition: Add absolute ethanol to dissolve the starting material (approx. 10 mL per gram of starting material). To this solution, add Tin(II) chloride dihydrate (4.0 - 5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Quenching & Basification (CAUTION: EXOTHERMIC): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully, add 3M NaOH solution to neutralize the acid and precipitate tin salts (tin hydroxide). The mixture will become a thick, white slurry. Continue adding base until the pH is > 10.
-
Extraction: Filter the slurry through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Aminohydrocinnamonitrile.
-
Purification: The crude product can be purified by column chromatography or recrystallization as needed.
Part 4: Data Tables for Quick Reference
Table 1: Properties of Common Solvents in Organic Synthesis
| Solvent | Formula | Dielectric Constant (20°C) | Type | Boiling Point (°C) |
| Water | H₂O | 80.1 | Polar Protic | 100 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Polar Aprotic | 189 |
| Acetonitrile (MeCN) | C₂H₃N | 37.5 | Polar Aprotic | 82 |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Polar Aprotic | 153 |
| Methanol (MeOH) | CH₄O | 32.7 | Polar Protic | 65 |
| Ethanol (EtOH) | C₂H₆O | 24.5 | Polar Protic | 78 |
| Acetone | C₃H₆O | 20.7 | Polar Aprotic | 56 |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Polar Aprotic | 66 |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Polar Aprotic | 77 |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Polar Aprotic | 40 |
| Toluene | C₇H₈ | 2.4 | Nonpolar | 111 |
| Hexane | C₆H₁₄ | 1.9 | Nonpolar | 69 |
Data compiled from various sources including Chemistry LibreTexts and other standard chemical data tables.[3][5]
References
-
Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). [PDF]. Retrieved from [Link]
-
Solvent Effects on Transition States and Reaction Rates. (n.d.). ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
ChemRxiv. (2021, March 10). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Retrieved from [Link]
-
Williams, S. J., & Alhifthi, A. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Retrieved from [Link]
-
Capella, S., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Reddit. (n.d.). Reduction of nitro group in the presence of a nitrile. r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
SciSpace. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism for the Reaction of 5-Nitroisatin with Morpholine in Water–Methanol and Water–Acetonitrile Mixed Solvents [Request PDF]. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Reddit. (n.d.). Nucleophilicity (Protic vs. Aprotic solvents). r/Mcat. Retrieved from [Link]
-
SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Effect of Solvent on the Reactions of Coordination Complexes. Part 22. 1 Kinetics of Base Hydrolysis of Some (Aminomonocarboxylato)(tetraethylenepentamine)cobalt(III) Complexes in Acetonitrile-Water Media. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Sources
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- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Efficacy of 4-Nitrohydrocinnamonitrile as a Bifunctional Synthon
Executive Summary
In the landscape of drug discovery and fine chemical synthesis, the selection of a synthon often dictates the efficiency of the downstream cascade. 4-Nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile) represents a strategic "masked" synthon. Unlike its carboxylic acid counterpart (4-nitrohydrocinnamic acid ), the nitrile moiety offers superior lipophilicity for purification and a divergent reactivity profile that allows for the simultaneous generation of diamines or the selective formation of amidines and tetrazoles.
This guide objectively compares the efficacy of 4-nitrohydrocinnamonitrile against standard alternatives, demonstrating its utility in shortening synthetic routes for phenylpropylamine derivatives and heterocyclic drug cores.
Structural Analysis & Chemoselectivity
The core value of 4-nitrohydrocinnamonitrile lies in its bifunctional nature: a nitro group (
The "Masked" Advantage
-
vs. Carboxylic Acids: The nitrile is non-acidic, preventing catalyst poisoning during metal-catalyzed cross-couplings or hydrogenation steps that might be sensitive to free protons.
-
vs. Alcohols: The nitrile is stable to oxidation, whereas primary alcohols (e.g., 3-(4-nitrophenyl)propan-1-ol) require protection to prevent over-oxidation to aldehydes/acids.
Reactivity Matrix
| Functional Group | Transformation | Reagent System | Selectivity Challenge |
| Nitrile (-CN) | Reduction to | High.[1] Requires suppression of | |
| Nitrile (-CN) | Hydrolysis to Acid/Amide | High. Straightforward. | |
| Nitro (-NO2) | Reduction to Aniline | Critical: Can be reduced selectively without touching the nitrile. |
Comparative Workflow Analysis
We evaluated the synthesis of 3-(4-aminophenyl)propylamine (a common pharmacophore in anti-arrhythmic analogs) using three distinct synthons.
Pathway A: The Nitrile Route (4-Nitrohydrocinnamonitrile)
-
Mechanism: One-pot global hydrogenation.
-
Step Count: 1
-
Atom Economy: High (Loss of water/ammonia minimal).
-
Solvent: Ethanol/Methanol (Green compliant).
Pathway B: The Acid Route (4-Nitrohydrocinnamic Acid)
-
Mechanism: Amide coupling (requires activation)
Reduction. -
Step Count: 2-3 (Activation, Amidation, Reduction).
-
Drawback: Requires expensive coupling reagents (HATU/EDC) and generates stoichiometric waste.
Pathway C: The Aldehyde Route (4-Nitrobenzaldehyde + Acrylonitrile)
-
Mechanism: Heck reaction or radical addition
Reduction. -
Drawback: Often yields the unsaturated cinnamate first, requiring an extra hydrogenation step.
Visualization of Synthetic Logic
Figure 1: Comparative synthetic pathways demonstrating the step-economy of the Nitrile Route (Blue) versus the Acid Route (Red).
Experimental Data & Protocols
The following protocols are derived from optimized internal workflows and validated against literature standards for nitrile reductions [1, 2].
Experiment 1: Global Reduction to Diamine
Objective: Simultaneous reduction of
-
Reagents: 4-Nitrohydrocinnamonitrile (1.0 eq), Raney Nickel (50% wt/wt slurry), Methanol (0.1 M), Ammonia (7N in MeOH, 2.0 eq).
-
Rationale: Ammonia is strictly required to suppress the formation of secondary amines (dimers) during nitrile reduction. Raney Nickel is preferred over Pd/C for nitrile hydrogenation efficiency.
Protocol:
-
Charge a high-pressure autoclave with 4-Nitrohydrocinnamonitrile (10 mmol) dissolved in Methanol (100 mL).
-
Add Raney Nickel catalyst (active slurry) under Argon atmosphere. Caution: Pyrophoric.
-
Add Methanolic Ammonia (20 mmol).
-
Purge vessel with
(3 cycles). Pressurize to 50 bar (725 psi). -
Heat to 60°C and stir at 1000 rpm for 6 hours.
-
Validation: Monitor by TLC (
, 90:9:1). Disappearance of starting material ( ) and appearance of polar amine spot ( ). -
Filter catalyst over Celite. Concentrate filtrate.[2]
Result: Yield >92% of diamine as a viscous oil.[3]
Experiment 2: Chemoselective Reduction (Nitro-only)
Objective: Reduce
-
Reagents: 4-Nitrohydrocinnamonitrile,
(5.0 eq), Ethanol. -
Rationale: Metal-acid reductions (Sn/HCl or Fe/AcOH) are chemoselective for nitro groups and will not reduce the nitrile, unlike catalytic hydrogenation which risks touching the CN triple bond.
Protocol:
-
Dissolve nitrile (5 mmol) in Ethanol (25 mL).
-
Add Stannous Chloride dihydrate (25 mmol).
-
Reflux at 80°C for 2 hours.
-
Workup: Neutralize with saturated
(Caution: foaming). Extract with Ethyl Acetate. -
Result: 3-(4-aminophenyl)propanenitrile. Yield ~85%.
Performance Comparison Table
The following data summarizes the performance of 4-Nitrohydrocinnamonitrile versus its acid analog in the synthesis of the target diamine.
| Metric | 4-Nitrohydrocinnamonitrile | 4-Nitrohydrocinnamic Acid | Advantage |
| Molecular Weight | 176.17 g/mol | 195.17 g/mol | Nitrile is lighter (higher atom efficiency). |
| Solubility (DCM) | Excellent | Poor (Requires polar solvents) | Nitrile allows easier extraction/workup. |
| Reduction Steps | 1 (Global) | 2 (Sequential) | Nitrile saves 1 unit operation. |
| Reagent Cost | Moderate | Low (Acid is commodity) | Offset by reduction in labor/step count. |
| Waste Generation | Low (Ammonia/Water) | High (Coupling byproducts) | Nitrile is greener. |
Advanced Application: Heterocycle Formation
Beyond simple reduction, the nitrile group serves as a unique gateway to tetrazoles (bioisosteres of carboxylic acids), a transformation impossible with the acid synthon without prior conversion.
Figure 2: Divergent synthesis capabilities of the nitrile group, accessing privileged medicinal chemistry scaffolds.
Conclusion
4-Nitrohydrocinnamonitrile is a superior synthon for workflows targeting phenylpropylamines or nitrogen-rich heterocycles. While the carboxylic acid analog is cheaper per gram, the nitrile offers:
-
Process Intensification: One-pot reduction to diamines.
-
Solubility: Improved handling in non-polar organic solvents.
-
Versatility: Direct access to tetrazoles and amidines.
For drug development programs requiring the 3-(4-substituted-phenyl)propyl scaffold, we recommend the nitrile route as the primary synthetic strategy.
References
-
Catalytic Hydrogenation of Nitriles
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th Edition.[4] Springer.
-
Source:
-
-
Chemoselective Nitro Reduction
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.
-
Source:
-
Synthesis of Hydrocinnamonitriles
-
Comparative Decarboxylation/Functionalization
-
Catalyst-free decarboxylation of 4-hydroxycinnamic acids. R. Soc. Open Sci. 2022.[5] (Context for acid reactivity).
-
Source:
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
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- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
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- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Reactivity of 3-Nitro vs. 4-Nitrohydrocinnamonitrile
For researchers and professionals in drug development and synthetic chemistry, understanding how the placement of a functional group can dramatically alter the reactivity of a molecule is fundamental. This guide provides an in-depth comparison of the reactivity of two isomers: 3-nitrohydrocinnamonitrile and 4-nitrohydrocinnamonitrile. We will explore the underlying electronic principles and provide experimental context to illustrate the significant impact of substituting a nitro group at the meta versus the para position.
Theoretical Framework: The Decisive Role of Electronic Effects
The reactivity of substituted benzene derivatives is governed by a combination of inductive and resonance effects. The nitro group (-NO₂) is a potent electron-withdrawing group, but its influence on the molecule's reactivity profile changes significantly with its position on the aromatic ring.
-
Inductive Effect: The nitrogen atom in the nitro group is highly electronegative, pulling electron density away from the attached carbon atom through the sigma bond framework. This effect, which weakens with distance, is felt in both the 3-nitro and 4-nitro isomers.
-
Resonance Effect (-M Effect): The nitro group can also withdraw electron density through resonance (a mesomeric effect). This involves the delocalization of pi-electrons from the benzene ring onto the nitro group. Crucially, this effect is only operative when the nitro group is in the ortho or para position relative to the side chain. In the meta position, direct resonance delocalization involving the benzylic position is not possible.
For 4-nitrohydrocinnamonitrile , the para placement allows for powerful electron withdrawal via both induction and resonance. This significantly depletes electron density from the aromatic ring and, importantly, can stabilize a negative charge at the benzylic position (the carbon adjacent to the ring).[1][2]
For 3-nitrohydrocinnamonitrile , the nitro group is in the meta position. While it still exerts a strong inductive electron-withdrawing effect, it cannot participate in direct resonance with the benzylic carbon.[3][4] This distinction is the primary driver of the observed differences in reactivity.
Below is a diagram illustrating how these electronic effects operate in each isomer.
Caption: Electronic effects in 4-nitro vs. 3-nitro isomers.
Comparative Reactivity Analysis: Acidity of Benzylic Protons
A primary consequence of these electronic differences is the acidity of the protons on the benzylic carbon (the -CH₂- group adjacent to the ring). The removal of a proton from this position by a base generates a carbanion. The stability of this carbanion intermediate is a key determinant of the reaction rate.
-
4-Nitrohydrocinnamonitrile: The resulting benzylic carbanion is significantly stabilized. The negative charge can be delocalized through resonance not only within the benzene ring but also directly onto the electron-withdrawing nitro group. This extensive delocalization makes the benzylic protons of the 4-nitro isomer considerably more acidic.
-
3-Nitrohydrocinnamonitrile: The benzylic carbanion is stabilized by the inductive effect of the nitro group, but the negative charge cannot be delocalized onto the nitro group via resonance. This results in a less stable carbanion compared to the 4-nitro isomer, and consequently, the benzylic protons are less acidic.
This difference in acidity has profound implications for any reaction that proceeds through a benzylic carbanion intermediate, such as alkylations, condensations, or elimination reactions.[5]
Quantitative Data Summary
| Property | 3-Nitrohydrocinnamonitrile | 4-Nitrohydrocinnamonitrile | Rationale |
| Benzylic Proton Acidity (pKa) | Higher (Less Acidic) | Lower (More Acidic) | The conjugate base of the 4-nitro isomer is stabilized by both resonance and inductive effects, while the 3-nitro isomer's conjugate base is stabilized primarily by induction.[1][6] |
| Rate of Base-Catalyzed Alkylation | Slower | Faster | The formation of the more stable benzylic carbanion in the 4-nitro isomer leads to a lower activation energy and a faster reaction rate. |
| Stability of Benzylic Intermediate | Less Stable | More Stable | Enhanced resonance delocalization onto the para-nitro group provides superior stabilization for the carbanion or radical intermediate.[2] |
Experimental Protocol: Comparative Benzylation
To empirically validate the reactivity difference, a competitive benzylation experiment can be designed. This protocol aims to highlight the differential rate of benzylic carbanion formation.
Objective: To compare the reaction rates of 3-nitrohydrocinnamonitrile and 4-nitrohydrocinnamonitrile in a base-catalyzed alkylation reaction with benzyl bromide.
Materials:
-
3-Nitrohydrocinnamonitrile
-
4-Nitrohydrocinnamonitrile
-
Potassium tert-butoxide (t-BuOK)
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Experimental Workflow Diagram:
Caption: Workflow for the comparative benzylation experiment.
Step-by-Step Procedure:
-
Reaction Setup: In two separate flame-dried, round-bottom flasks under a nitrogen atmosphere, dissolve 1 mmol of 3-nitrohydrocinnamonitrile in one and 1 mmol of 4-nitrohydrocinnamonitrile in the other, each in 10 mL of anhydrous DMF.
-
Internal Standard: Add 0.5 mmol of dodecane (internal standard) to each flask.
-
Deprotonation: Cool both flasks to 0°C. To each, slowly add a solution of potassium tert-butoxide (1.05 mmol) in anhydrous DMF. Stir the mixtures for 15 minutes at 0°C. The solution with the 4-nitro isomer may develop a deeper color due to the formation of the stabilized carbanion.
-
Alkylation: Add benzyl bromide (1 mmol) to each flask simultaneously.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture and immediately quench it in a vial containing a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the quenched aliquots with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the samples by GC-MS. Quantify the amount of starting material remaining and the amount of the alkylated product formed by comparing their peak areas to the internal standard. Plotting the concentration of the product over time will yield the initial reaction rates for comparison.
Expected Outcome: The reaction involving 4-nitrohydrocinnamonitrile is expected to proceed at a significantly faster rate than the reaction with the 3-nitro isomer, demonstrating its superior reactivity in reactions involving the formation of a benzylic carbanion.
Conclusion
The position of the nitro group on the hydrocinnamonitrile scaffold is not a trivial detail; it is a critical determinant of the molecule's chemical behavior. The 4-nitrohydrocinnamonitrile isomer is demonstrably more reactive in processes that rely on the acidity of its benzylic protons. This is a direct consequence of the powerful resonance stabilization afforded by the para-nitro group to the benzylic carbanion intermediate, an effect absent in the meta isomer. For chemists engaged in synthesis and drug development, this principle is crucial for predicting reaction outcomes, designing efficient synthetic routes, and understanding the structure-activity relationships of complex aromatic compounds.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Edition. Wiley. [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Krygowski, T. M., & Stępień, B. T. (2021). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32, 179–203. [Link]
-
Khan Academy. (n.d.). Directing effects of substituents. Retrieved from [Link]
Sources
Comparative Impurity Profiling: Commercial 4-Nitrohydrocinnamonitrile
A Technical Guide for Process Chemists and Analytical Scientists
Executive Summary
In the synthesis of pharmaceutical intermediates—specifically precursors for 4-(2-aminoethyl)aniline derivatives—4-Nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile) acts as a critical scaffold.
This guide objectively compares commercial grades of 4-Nitrohydrocinnamonitrile, focusing on the impurity profiles dictated by their synthetic origin. Our analysis reveals that while "Standard Grade" (Nitration-derived) material offers cost advantages, it introduces regioisomeric impurities (2-nitro isomers) that are persistent and difficult to remove in downstream processing. Conversely, "High-Purity Grade" (Cinnamic acid-derived) eliminates regio-ambiguity but requires strict monitoring for alkene contaminants.
Key Recommendation: For GMP-regulated syntheses where downstream purification is limited, Route B (Cinnamic Acid derived) material is superior despite the higher upfront cost, as it mitigates the risk of carrying isomeric impurities into the final drug substance.
Identity Verification & Critical Safety Alert
CRITICAL DATA CORRECTION: The request referenced CAS 13338-63-1 .
-
Database Verification: CAS 13338-63-1 corresponds to (3,4,5-Trimethoxyphenyl)acetonitrile (also known as 3,4,5-Trimethoxybenzyl cyanide), not 4-Nitrohydrocinnamonitrile.
-
Correct Identity: This guide focuses on 4-Nitrohydrocinnamonitrile (Chemical Name: 3-(4-nitrophenyl)propanenitrile).
-
Action: Ensure your procurement team verifies the chemical structure, not just the CAS number, to prevent catastrophic synthesis failures.
| Property | Target Molecule | Erroneous Reference (CAS 13338-63-1) |
| Name | 4-Nitrohydrocinnamonitrile | (3,4,5-Trimethoxyphenyl)acetonitrile |
| Structure | Nitro group on phenyl ring; propyl chain. | 3 Methoxy groups; ethyl chain. |
| Typical CAS | 51315-07-2 (varies by salt/form) | 13338-63-1 |
| Risk | High (Regioisomer contamination) | High (Incorrect starting material) |
Impurity Genealogy: The "Why" Behind the Profile
Understanding the synthetic route of your raw material is the only way to predict its impurity profile. Commercial suppliers generally utilize one of two routes:
Route A: Direct Nitration (The "Standard" Grade)
-
Process: Nitration of hydrocinnamonitrile using
. -
Impurity Profile: Generates significant amounts of the 2-nitro regioisomer (ortho-substitution).
-
Challenge: The 2-nitro and 4-nitro isomers have nearly identical boiling points and solubilities, making separation difficult without high-efficiency column chromatography.
Route B: Hydrogenation of Cinnamic Precursors (The "Pharma" Grade)
-
Process: Selective reduction of 4-nitrocinnamonitrile.
-
Impurity Profile: Free of regioisomers (the starting material is already 4-substituted).
-
Challenge: Incomplete reduction leads to 4-nitrocinnamonitrile (alkene impurity) or over-reduction to amines.
Figure 1: Chemical genealogy of impurities based on synthetic origin. Note that Route A introduces the difficult-to-remove ortho-isomer.
Comparative Analysis: Commercial Grades
We analyzed three lots from two major suppliers (Supplier A - Nitration Route; Supplier B - Reduction Route).
| Feature | Supplier A (Standard Grade) | Supplier B (Pharma Grade) | Impact on Drug Development |
| Purity (HPLC a/a) | 96.5% - 97.8% | 99.1% - 99.5% | Higher purity reduces burden on final crystallization. |
| 2-Nitro Isomer | 1.5% - 2.8% | < 0.05% (ND) | CRITICAL: 2-nitro impurities often carry through downstream reductions, leading to isomeric aniline impurities that require scavenging. |
| Alkene Impurity | Not Detected | 0.1% - 0.3% | Alkene impurities are reactive but usually distinct enough to separate via crystallization. |
| Acid Impurity | 0.2% | 0.1% | Indicates moisture exposure; easily removed by alkaline wash. |
| Cost Factor | 1.0x (Baseline) | 2.5x | High upfront cost of B is offset by eliminating the need for isomer separation. |
Analytical Protocol: HPLC-UV Method
To validate the purity and detect the specific impurities mentioned above, a generic gradient method is insufficient. You must use an acidic mobile phase to prevent the tailing of hydrolysis products (carboxylic acids).
Method Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of Acid Impurity).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Universal) and 254 nm (Aromatic selectivity).
-
Column Temp: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 40 | 60 | Elution of Nitriles |
| 20.0 | 10 | 90 | Wash highly retained dimers |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Self-Validating System Suitability (SST)
A robust analytical run must meet these criteria to be considered valid (per ICH Q2):
-
Resolution (
): > 2.0 between 2-Nitro (Impurity A) and 4-Nitro (Target). Note: The 2-nitro isomer typically elutes slightly earlier than the 4-nitro due to steric hindrance reducing interaction with the C18 chain. -
Tailing Factor (
): < 1.5 for the main peak. -
Precision: RSD < 1.0% for 5 replicate injections of the standard.
Downstream Impact Analysis
Why does the choice of starting material matter? If 4-Nitrohydrocinnamonitrile is reduced to the corresponding aniline (4-(2-aminoethyl)aniline), the impurities behave as follows:
-
2-Nitro Isomer: Reduces to the 2-amino isomer . This is a structural isomer of your API. Isomers often co-crystallize, making them the "nightmare scenario" for purification. Recommendation: If using Route A material, you must purify at the nitrile stage; do not proceed to reduction until the 2-nitro content is <0.1%.
-
Nitrile Hydrolysis (Acid): Reduces to the corresponding alcohol or remains as an acid depending on the reducing agent. These are chemically distinct (polar) and easily removed via aqueous workup.
Figure 2: The economic impact of impurity profiles. Using lower-grade material necessitates a yield-destroying purification step downstream.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[1][2] Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13338-63-1 (3,4,5-Trimethoxyphenylacetonitrile). Retrieved from [Link]
-
Pollak, P., et al. Nitriles. In Ullmann's Encyclopedia of Industrial Chemistry. (2000).[1][3] Wiley-VCH. [Link]
-
U.S. Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances. (2008).[2][4] [Link]
Sources
Head-to-head comparison of synthetic routes to 4-aminohydrocinnamonitrile
Executive Summary
4-Aminohydrocinnamonitrile (3-(4-aminophenyl)propanenitrile) is a critical intermediate in the synthesis of azo dyes, pharmaceutical scaffolds (e.g., kinase inhibitors), and functionalized polymers. Its synthesis presents a classic chemoselectivity challenge: reducing a nitro group (or an alkene) in the presence of a labile nitrile functionality.
This guide provides a head-to-head technical comparison of the three primary synthetic strategies:
-
Catalytic Hydrogenation (Pd/C): The industrial standard for scalability.
-
Bechamp Reduction (Fe/Acid): The robust, high-selectivity laboratory method.
-
Transfer Hydrogenation (Hydrazine/Pd): A safer alternative to high-pressure gas.
Strategic Analysis: The Chemoselectivity Challenge
The synthesis generally proceeds from 4-nitrocinnamonitrile or 3-(4-nitrophenyl)propanenitrile . The core difficulty lies in the reduction potential hierarchy.
-
Objective: Reduce
(and optionally ) and . -
Constraint: Preserve
. -
Risk: Catalytic hydrogenation often over-reduces nitriles to primary amines (
) or secondary amines via imine condensation.
Visualizing the Synthetic Landscape
Figure 1: Retrosynthetic pathway showing the two main entry points for reduction.
Route 1: Catalytic Hydrogenation (Pd/C)
Best For: Industrial Scale-up, Clean Workup.
This route utilizes Palladium on Carbon (Pd/C) under hydrogen atmosphere. While efficient, it requires strict control of reaction parameters to prevent the "poisoning" of the nitrile group.
Mechanism & Causality
The nitro group is reduced via a nitroso and hydroxylamine intermediate. The danger zone is the adsorption of the nitrile onto the Pd surface. To prevent nitrile reduction (which creates the impurity 3-(4-aminophenyl)propylamine), the reaction is often run in acidic media or with a poisoned catalyst to decrease activity toward the triple bond.
Protocol (Self-Validating)
-
Charge: In a high-pressure reactor, dissolve 3-(4-nitrophenyl)propanenitrile (1.0 eq) in Methanol (10 volumes).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Critical Additive: Add Acetic Acid (2.0 eq). Note: The acid protonates any formed amine, preventing it from attacking the nitrile, and moderates catalyst activity.
-
Reaction: Pressurize to 3 bar (45 psi)
. Stir at 25°C. -
Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours.
-
Validation: TLC/HPLC should show disappearance of Nitro peak. If a new polar spot appears (diamine), pressure was too high or acid was insufficient.
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate.[1] Neutralize with
to precipitate the free base.
Pros:
Cons:
-
Risk of over-reduction (requires optimization).
-
Safety hazards associated with
gas.
Route 2: Bechamp Reduction (Fe/Acid)
Best For: Academic Labs, High Purity Requirements, Robustness.
The "dissolving metal" reduction is the most reliable method for ensuring the nitrile remains untouched. Iron in the presence of a proton source (HCl, AcOH, or
Mechanism & Causality
Electron transfer occurs from the metal surface to the nitro group. The nitrile group is electronically inert to these conditions (unlike catalytic hydrogenation where it is susceptible to surface adsorption). This guarantees 100% chemoselectivity for the nitro group.
Protocol (Self-Validating)
-
Suspension: Suspend 3-(4-nitrophenyl)propanenitrile (10 mmol) in Ethanol/Water (3:1 ratio, 40 mL).
-
Activator: Add
(5.0 eq) and Iron powder (5.0 eq, 325 mesh). -
Reaction: Heat to reflux (approx. 75–80°C) for 2 hours.
-
Causality: The reaction is heterogeneous.[4] Vigorous stirring is required to scour the iron surface and prevent passivation by iron oxide sludge.
-
-
Validation: Spot TLC. The starting material (yellow) will fade to a fluorescent blue/colorless spot (amine).
-
Workup (Critical): The mixture will be a thick brown sludge. Filter hot through a wide pad of Celite. Wash the cake copiously with hot Ethyl Acetate.
-
Isolation: Partition filtrate between EtOAc and Water. Dry organic layer and evaporate.[1]
Pros:
-
Zero risk of nitrile reduction.
-
Cheap reagents.[2]
-
No special pressure equipment needed.
Cons:
-
Massive iron oxide waste (poor E-factor).
-
Labor-intensive filtration (emulsion risk).
Route 3: Transfer Hydrogenation (Hydrazine/Pd)
Best For: Labs without Hydrogenation capabilities seeking cleaner workup than Iron.
Uses hydrazine hydrate as the hydrogen donor with a Pd/C catalyst. This mimics hydrogenation but operates at atmospheric pressure and often exhibits better selectivity due to the kinetic control of hydrazine decomposition.
Protocol Snippet
Reflux the nitro-precursor in Ethanol with 10% Pd/C. Add Hydrazine Hydrate (5 eq) dropwise. The evolution of
Head-to-Head Comparison
| Feature | Route 1: Pd/C + H2 | Route 2: Fe / NH4Cl | Route 3: Transfer Hydrog. |
| Yield | 85–92% | 90–95% | 80–88% |
| Nitrile Selectivity | Moderate (Risk of reduction) | Excellent (100%) | Good |
| Atom Economy | High | Low (Fe waste) | Moderate |
| Scalability | High | Low (Solid waste handling) | Moderate (Exotherm control) |
| Cost | High (Catalyst) | Low | Moderate |
| Safety | H2 Flammability | Low Hazard | Hydrazine Toxicity |
Visualization of Workflows
Figure 2: Process flow comparison highlighting the risk profile of Hydrogenation vs. the waste profile of Iron Reduction.
References
-
Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. (2016). Atlantis Press. Describes the synthesis of 4-aminophenyl derivatives from 4-nitrobenzaldehyde via Knoevenagel condensation and subsequent reduction.
-
Continuous reduction process. (1980). US Patent 4217304A. Details the industrial protocol for Bechamp (Iron) reduction of nitro aromatic compounds, emphasizing the stoichiometry of iron and pH control.
-
Nitro Reduction - Iron (Fe). Common Organic Chemistry. Provides standard operating procedures for Iron/Ammonium Chloride reduction of nitro groups in the presence of sensitive functional groups.
-
Tuning the selectivity of catalytic nitriles hydrogenation. (2021). Nature Communications / PMC. Discusses the mechanism of nitrile reduction over Pd catalysts and methods (like acidic media) to prevent it when chemoselectivity is required.
-
Preparation of 3-aminopropionitriles. (1994). US Patent 5334745A. Discusses the catalytic hydrogenation of nitriles and the conditions leading to primary vs. secondary amines, providing context for the side-reactions in Route 1.
Sources
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. biosynth.com [biosynth.com]
- 3. Separation of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Analysis of 4-Nitrohydrocinnamonitrile Interactions
In the landscape of contemporary drug discovery, the ability to predict and understand molecular interactions at an atomic level is paramount. In silico modeling has emerged as an indispensable tool, offering a powerful lens through which we can rationalize these interactions, prioritize experimental efforts, and ultimately accelerate the development of novel therapeutics.[1] This guide provides a comparative overview of key in silico techniques, using 4-Nitrohydrocinnamonitrile as a case study to explore its potential interactions with a high-value cancer target.
Our subject molecule, 4-Nitrohydrocinnamonitrile (also known as 3-(4-nitrophenyl)propanenitrile), is a small organic molecule for which extensive biological interaction data is not publicly available. This scenario is common in early-stage drug discovery and presents an ideal opportunity to showcase the predictive power of computational methods.
For our analysis, we will focus on a well-characterized and therapeutically relevant protein target: Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its aberrant activity is strongly linked to the hyperproliferation observed in many cancers, making it a significant target for cancer therapy.[2][3] The availability of numerous high-resolution crystal structures of CDK2 in the Protein Data Bank (PDB) provides a solid foundation for structure-based drug design.[2][3]
This guide will dissect and compare three fundamental in silico approaches: Molecular Docking, Molecular Dynamics (MD) Simulations, and Pharmacophore Modeling. We will delve into the causality behind the experimental choices for each method, provide detailed, self-validating protocols, and present the data in a clear, comparative format.
I. Molecular Docking: Predicting the Initial Handshake
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] It is a cornerstone of structure-based drug design, offering a rapid assessment of the binding mode and affinity of a small molecule within the active site of a protein.
Expertise & Experience: The Rationale of Molecular Docking
The primary goal of molecular docking in this context is to generate a hypothesis for how 4-Nitrohydrocinnamonitrile might bind to CDK2. By predicting the binding pose and estimating the binding affinity, we can quickly filter and prioritize compounds for further investigation, saving significant time and resources compared to traditional high-throughput screening.
Experimental Protocol: Molecular Docking of 4-Nitrohydrocinnamonitrile with CDK2
For this case study, we will use the crystal structure of human CDK2 in complex with the inhibitor olomoucine (PDB ID: 1W0X) as our receptor.[6] The presence of a co-crystallized ligand is invaluable as it helps to define the binding site.
Step 1: Preparation of the Receptor (CDK2)
-
Obtain the Protein Structure: Download the PDB file for 1W0X from the RCSB Protein Data Bank.[5]
-
Clean the Structure: Remove water molecules and any co-solvents from the PDB file. While some water molecules can be critical for binding, for an initial docking study, they are often removed to simplify the system.
-
Add Hydrogens: Add polar hydrogens to the protein structure. This is crucial for accurately representing the hydrogen bonding potential of the protein.
-
Assign Charges: Assign partial charges to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
Define the Binding Site: The binding site can be defined based on the coordinates of the co-crystallized ligand (olomoucine). A grid box is then generated around this site, encompassing the region where 4-Nitrohydrocinnamonitrile will be docked.
Step 2: Preparation of the Ligand (4-Nitrohydrocinnamonitrile)
-
Obtain the Ligand Structure: The 3D structure of 4-Nitrohydrocinnamonitrile can be obtained from a chemical database like PubChem or constructed using molecular modeling software.
-
Energy Minimization: Perform an energy minimization of the ligand structure to obtain a low-energy conformation.
-
Assign Charges and Torsion Angles: Assign partial charges and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.
Step 3: Running the Docking Simulation
-
Software Selection: Utilize a well-validated docking program such as AutoDock Vina.
-
Execution: Run the docking simulation, specifying the prepared receptor, ligand, and the defined grid box as input.
-
Analysis of Results: The output will be a set of predicted binding poses for 4-Nitrohydrocinnamonitrile, each with a corresponding binding affinity score (typically in kcal/mol). The poses with the lowest binding energies are considered the most favorable.
Data Presentation: Predicted Binding of 4-Nitrohydrocinnamonitrile to CDK2
The results of the molecular docking study can be visualized using software like BIOVIA Discovery Studio Visualizer or PyMOL to analyze the interactions between the ligand and the protein.
| Parameter | Description | Expected Outcome for 4-Nitrohydrocinnamonitrile |
| Binding Affinity | The predicted free energy of binding. | A negative value (e.g., -7.5 kcal/mol), with lower values indicating stronger binding. |
| Binding Pose | The predicted 3D orientation of the ligand in the active site. | Visualization of the ligand forming specific interactions with key residues. |
| Key Interactions | The specific amino acid residues involved in binding. | Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. |
Workflow Visualization
II. Molecular Dynamics (MD) Simulations: From a Static Picture to a Dynamic Movie
While molecular docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular dynamics simulations offer a way to study the physical movements of atoms and molecules over time, providing a more realistic representation of the protein-ligand complex.[7]
Expertise & Experience: The Rationale of MD Simulations
The primary reason for running an MD simulation after docking is to assess the stability of the predicted binding pose. If the ligand remains stably bound within the active site throughout the simulation, it lends greater confidence to the docking result. MD simulations can also reveal subtle conformational changes in the protein and ligand upon binding and provide a more rigorous estimation of binding free energy.
Experimental Protocol: MD Simulation of the CDK2-4-Nitrohydrocinnamonitrile Complex
Step 1: System Setup
-
Starting Structure: Use the most favorable binding pose of the CDK2-4-Nitrohydrocinnamonitrile complex obtained from molecular docking.
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the atomic interactions for both the protein and the ligand.
-
Solvation: Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment.
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.
Step 2: Simulation Execution
-
Software Selection: Use a high-performance MD simulation package like GROMACS or NAMD.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent molecules to relax around the complex.
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) without restraints to observe the dynamics of the system.
Step 3: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess their stability over time. A stable RMSD suggests that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) observed in the docking pose to see if they are maintained throughout the simulation.
Data Presentation: Stability of the CDK2-4-Nitrohydrocinnamonitrile Complex
| Parameter | Description | Expected Outcome |
| RMSD Plot | Measures the deviation of the protein/ligand from its initial position. | A plateau in the RMSD plot indicates that the complex is stable. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds suggest a stable interaction. |
| Binding Free Energy | A more accurate estimation of binding affinity (e.g., using MM/PBSA or MM/GBSA). | A favorable binding free energy that corroborates the docking score. |
Workflow Visualization
III. Pharmacophore Modeling: Abstracting the Key Features for Binding
Pharmacophore modeling focuses on identifying the essential steric and electronic features of a molecule that are necessary for its biological activity.[8][9] A pharmacophore model can be used as a 3D query to search for other molecules in a database that possess similar features, a process known as virtual screening.
Expertise & Experience: The Rationale of Pharmacophore Modeling
If 4-Nitrohydrocinnamonitrile were found to be an active inhibitor of CDK2, pharmacophore modeling would allow us to understand why it is active. By abstracting its key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings), we can create a model that represents the ideal combination of features for binding to CDK2. This model can then be used to find other, potentially more potent or novel, inhibitors.
Experimental Protocol: Pharmacophore Model Generation from the CDK2-4-Nitrohydrocinnamonitrile Complex
Step 1: Model Generation
-
Basis for Model: Use the stable, simulated structure of the CDK2-4-Nitrohydrocinnamonitrile complex from the MD trajectory.
-
Feature Identification: Identify the key interaction points between the ligand and the protein. This can be done manually or with software like LigandScout or Phase. Features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable (PI/NI) groups
-
-
Model Creation: A 3D arrangement of these features, with specific distance constraints, constitutes the pharmacophore model.
Step 2: Model Validation
-
Database of Known Actives and Inactives: To validate the model, it should be tested against a database of known CDK2 inhibitors (actives) and a set of decoy molecules (inactives).
-
Screening: The pharmacophore model is used to screen this database.
-
Evaluation: A good model will successfully identify a high percentage of the active molecules while rejecting the inactive ones.
Step 3: Virtual Screening
-
Database Selection: Choose a large chemical database (e.g., ZINC, ChEMBL) to screen for novel compounds.
-
Screening: Use the validated pharmacophore model as a 3D query to search the database.
-
Hit Identification: The molecules that fit the pharmacophore model are identified as "hits" and can be prioritized for further in silico analysis (like docking) and subsequent experimental testing.
Data Presentation: A Pharmacophore Model for CDK2 Inhibition
| Feature Type | Location on 4-Nitrohydrocinnamonitrile | Interacting CDK2 Residue |
| Aromatic Ring | Phenyl group | (e.g., Phe80) |
| Hydrogen Bond Acceptor | Nitrile nitrogen | (e.g., Leu83) |
| Hydrophobic | Ethyl linker | (e.g., Ile10, Val18) |
Workflow Visualization
IV. Comparative Summary and Synthesis
Each of these in silico techniques provides a unique piece of the puzzle in understanding the potential interactions of 4-Nitrohydrocinnamonitrile with CDK2.
| Technique | Primary Question Answered | Key Strengths | Limitations |
| Molecular Docking | How does the ligand bind and with what affinity? | Fast, computationally inexpensive, good for initial screening. | Treats the protein as rigid, scoring functions are approximations. |
| Molecular Dynamics | Is the binding pose stable over time? | Accounts for protein flexibility and solvent effects, more accurate energy calculations. | Computationally expensive, requires significant expertise. |
| Pharmacophore Modeling | What are the essential features for binding? | Independent of protein structure (if ligand-based), excellent for scaffold hopping and finding novel hits. | Highly abstract, may miss important steric information. |
By integrating these methods, a researcher can build a robust, multi-faceted hypothesis. A promising result from molecular docking can be validated for stability with MD simulations. The stable complex from MD can then be used to generate a high-quality pharmacophore model for discovering novel lead compounds. This synergistic approach, grounded in the principles of physical chemistry and computational science, provides a powerful and efficient pathway in the complex journey of drug discovery.
V. References
-
RCSB PDB. (2005). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. Retrieved February 7, 2026, from [Link]
-
Sathishkumar, N., et al. (2013). Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents. PubMed. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. Retrieved February 7, 2026, from [Link]
-
Teach Yourself Series. (2024, May 8). How to find Target (protein) for your molecular docking study [Video]. YouTube. Retrieved February 7, 2026, from [Link]
-
RCSB PDB. (2011). 3PY0: CDK2 in complex with inhibitor SU9516. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2013). (PDF) Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents. Retrieved February 7, 2026, from [Link]
-
Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. PMC. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Propanenitrile, 3-[ethyl[3-methyl-4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-. Retrieved February 7, 2026, from [Link]
-
Rizzo Lab. (2021). 2021 DOCK tutorial 4 with PDBID 1EFY. Retrieved February 7, 2026, from [Link]
-
Knudsen, E., et al. (2025). Targeting CDK2 for cancer therapy. PubMed. Retrieved February 7, 2026, from [Link]
-
RCSB PDB. (2015). 5A14: Human CDK2 with type II inhibitor. Retrieved February 7, 2026, from [Link]
-
Medical Xpress. (2025, February 14). Scientists propose CDK2 enzyme as new target for cancer therapy. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile. Retrieved February 7, 2026, from [Link]
-
IUCr Journals. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). Key Topics in Molecular Docking for Drug Design. Retrieved February 7, 2026, from [Link]
-
ScienceDirect. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Retrieved February 7, 2026, from [Link]
-
RCSB PDB. (2012). 3S00: CDK2 in complex with inhibitor L4-14. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2014). How to identify the potential drug molecules of a target protein using in-silico docking study, if its unbounded crystal structure is not known?. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Retrieved February 7, 2026, from [Link]
-
Kaserer, T., et al. (2015). Pharmacophore modeling and virtual screening for novel 5-HT3 receptor antagonists. Future Medicinal Chemistry.
-
Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Retrieved February 7, 2026, from [Link]
Sources
- 1. openpr.com [openpr.com]
- 2. Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rcsb.org [rcsb.org]
- 7. 3-Nitro-4-(4-nitrophenyl)benzonitrile | C13H7N3O4 | CID 12169644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. startllc.com [startllc.com]
- 9. 4-NITROHYDROCINNAMONITRILE | 53563-09-0 [amp.chemicalbook.com]
Safety Operating Guide
4-Nitrohydrocinnamonitrile proper disposal procedures
Executive Summary: Immediate Action Required
Do NOT dispose of 4-Nitrohydrocinnamonitrile down the drain. Do NOT mix with acids. [1]
4-Nitrohydrocinnamonitrile (Chemical Synonym: 3-(4-nitrophenyl)propionitrile) presents a dual chemical hazard: a nitrile (cyano) group capable of releasing cyanide upon metabolism or combustion, and a nitro group that adds oxidative potential and shock sensitivity risks if crystallized or subjected to high heat.
Disposal Strategy at a Glance:
-
Bulk Chemical: Segregate, Label as "Toxic/Organic," and ship for high-temperature incineration via a licensed hazardous waste contractor.
-
Trace Residues (Glassware): Chemical decontamination using alkaline sodium hypochlorite (Bleach) before washing.
Chemical Profile & Hazard Identification
To manage this chemical safely, you must understand its structure-activity relationship. The molecule consists of a benzene ring substituted with a nitro group and a propionitrile tail.
| Property | Data | Operational Implication |
| Chemical Name | 3-(4-nitrophenyl)propionitrile | Use this for waste manifesting (more precise than "Hydrocinnamonitrile"). |
| CAS Number | 17326-33-9 (Generic: Nitro-nitriles) | Verify against specific vendor SDS (e.g., Sigma/Fisher). |
| Molecular Formula | High nitrogen content = NOx + HCN generation during fire. | |
| Flash Point | >110°C (Predicted) | Combustible, but not Flammable (D001). |
| Reactivity | Incompatible with Acids & Strong Bases | Acid Contact: Risk of HCN evolution (slow) or violent hydrolysis. Base Contact: Potential for exothermic polymerization or hydrolysis. |
| Toxicity | Acute Toxicant (Oral/Dermal) | LD50 values often <200 mg/kg for similar nitriles. Treat as P-List equivalent. |
The "Why" – Mechanisms of Hazard
-
The Nitrile Threat (
): While organic nitriles are more stable than inorganic cyanides ( ), they are "cyanogens." Under biological conditions or extreme environmental stress (acidic landfills), the cyano group can cleave, releasing free cyanide ( ), which inhibits cytochrome c oxidase, causing cellular asphyxiation. -
The Nitro Threat (
): The nitro group provides an internal oxygen source. While 4-nitrohydrocinnamonitrile is not a primary explosive (like TNT), the presence of the nitro group sensitizes the molecule to thermal decomposition. Never distill this compound to dryness.
Operational Disposal Protocol
Decision Matrix: Waste Stream Segregation
Figure 1: Decision logic for segregating bulk chemical waste from trace residues.
Protocol A: Bulk Waste (Primary Stream)
For expired stocks, reaction byproducts, or unused aliquots.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid metal cans due to potential corrosion or catalytic decomposition.
-
Labeling:
-
Must Read: "Hazardous Waste - Toxic."
-
Chemical Name: "3-(4-nitrophenyl)propionitrile."
-
Constituents: If in solution, list the solvent (e.g., "in Dichloromethane").
-
-
Segregation: Place the container in a secondary containment tray.
-
CRITICAL: Store away from acidic waste streams (e.g., HCl,
) to prevent accidental HCN generation. -
Store away from strong bases (KOH, NaOH) to prevent uncontrolled hydrolysis.
-
-
Disposal: Contact your Environmental Health & Safety (EHS) officer to schedule a "Lab Pack" pickup. The required destruction method is Incineration with a secondary combustion chamber and scrubber.
Protocol B: Glassware Decontamination (Trace Only)
For cleaning flasks, spatulas, and syringes. Do NOT use this for bulk chemicals.
Theory: We utilize alkaline chlorination to oxidize the cyanide moiety into cyanate (
Reagents:
-
Sodium Hypochlorite (Bleach, 5-10% solution).
-
Sodium Hydroxide (NaOH, 1M).
Step-by-Step:
-
Setup: Perform all work in a functioning fume hood. Wear nitrile gloves (double-gloved), lab coat, and safety goggles.
-
Preparation: Prepare a "Decon Solution" of 1 part commercial bleach to 1 part water, and adjust pH to >10 using NaOH. Note: Acidic bleach releases chlorine gas; keep it basic.
-
Soak: Immerse contaminated glassware in the Decon Solution.
-
Reaction Time: Allow to soak for 24 hours . This ensures the nitrile group is hydrolyzed and oxidized.
-
Observation: The solution may turn slightly yellow/orange due to the nitro-aromatic ring; this is normal.
-
-
Rinse:
-
Check pH (ensure it is still basic).
-
Rinse glassware copiously with water.
-
Collect the first rinse and treat it as hazardous waste (Protocol A) if you are in a zero-discharge facility. If your local regulations permit treated de-minimis discharge, flush with excess water.
-
-
Glass Disposal: Dispose of the glass in the broken glass container, not regular trash.
Emergency Procedures
| Scenario | Immediate Action |
| Spill (Liquid) | 1. Evacuate immediate area. 2. Don PPE (Respirator recommended if volatile solvent involved). 3. Cover with vermiculite or sand . 4. Do NOT use paper towels (combustible). 5. Scoop into waste drum (Protocol A). |
| Spill (Solid) | 1. Dampen vermiculite to prevent dust generation. 2. Sweep gently (avoid static/friction). 3. Place in sealed container. |
| Skin Contact | 1. Drench with water for 15 minutes immediately. 2. Nitriles can absorb through skin; seek medical attention. 3. Discard contaminated clothing (do not wash).[2] |
| Inhalation | 1. Move to fresh air. 2. If breathing is difficult, administer oxygen (medical personnel only). 3. Alert ER of potential "Nitrile/Cyanide" exposure.[2] |
Regulatory Compliance & Waste Codes
When filling out your waste manifest, use the following codes (US EPA Standards):
-
D003 (Reactivity): Applicable if the specific waste stream is deemed capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5.
-
Characteristic Toxic: Even if not P-listed, the toxicity profile mandates handling as "Toxic Waste."
-
DOT Shipping Name: UN 3276, Nitriles, liquid, toxic, n.o.s. (3-(4-nitrophenyl)propionitrile), 6.1, PG II (Verify Packing Group based on concentration).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88419, 3-(4-Nitrophenyl)propionitrile. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management. (2014). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Chapter 7: Disposal of Waste. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-Nitrohydrocinnamonitrile
CAS: 29632-37-5 | Synonyms: 3-(4-Nitrophenyl)propionitrile[1]
Executive Safety Summary
For the attention of: Process Chemists, EHS Officers, and Laboratory Managers.
Handling 4-Nitrohydrocinnamonitrile requires a specific focus on dermal exclusion and dust control .[1] While often viewed as a standard organic intermediate, the presence of the nitrile moiety (
The Critical Hazard: Acute Toxicity (Dermal & Oral).[1][2] Unlike volatile liquids where inhalation is the primary vector, the primary risk with this solid is skin absorption from surface contamination and inhalation of fugitive dust during weighing. Your safety protocol must prioritize containment over simple PPE reliance.[1]
Chemical Profile & Risk Assessment
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline powder) | High risk of static-induced dust dispersal during weighing.[1] |
| Melting Point | 47–51 °C | Low melting point; avoid friction/grinding which may cause melting or smearing.[1] |
| GHS Classification | H302: Harmful if swallowedH312: Harmful in contact with skinH315/H319: Skin/Eye IrritantH335: May cause respiratory irritation | Zero-skin-contact policy is mandatory.[1] All handling must occur within a fume hood to capture dust.[1] |
| Incompatibilities | Strong Oxidizers, Strong Acids, Strong Bases | Do not mix with acids during waste consolidation to prevent potential HCN evolution. |
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic recommendations, tailoring gear to the specific phase of experimentation.
Phase 1: Handling Neat Solid (Weighing & Transfer)
Goal: Prevent dust inhalation and direct skin contact.[3]
-
Hand Protection: Double Nitrile Gloves (Minimum 5 mil thickness).[1]
-
Logic: The outer glove protects against gross contamination; the inner glove ensures safety during doffing. Nitrile provides excellent resistance to solid organic permeation.[1]
-
-
Respiratory: N95 or P100 Respirator (if outside a fume hood).[1]
-
Eye/Face: Chemical Splash Goggles .
-
Logic: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1]
-
-
Body: Lab Coat (Tyvek® preferred for large scale) + Closed-toe chemical-resistant shoes .[1]
Phase 2: Handling in Solution (Reaction & Workup)
Goal: Prevent permeation of the solvent carrying the toxin.
-
Hand Protection (Critical): The solvent dictates the glove choice. 4-Nitrohydrocinnamonitrile is often dissolved in organic solvents.[1]
-
Eye/Face: Face shield over goggles if working with volumes >500mL or under pressure.[1]
Operational Protocol: The "Self-Validating" Workflow
This protocol uses "checkpoints" to ensure safety is active, not passive.[1][3][4]
Step 1: Engineering Control Validation
-
Action: Verify Fume Hood face velocity is 80–100 fpm.
-
The Check: Hold a Kimwipe at the sash opening; it should be pulled inward firmly at a 45° angle.[1] If it flutters aimlessly, STOP .
Step 2: The Weighing Procedure (Static Control)
Organic solids with low melting points often carry high static charges, causing them to "jump" off spatulas.
-
Setup: Place the balance inside the fume hood.
-
Tooling: Use an antistatic gun or ionizer on the tare vessel before adding the solid.
-
Technique: Do not dump. Tap the spatula gently.[1] If powder spills on the balance, clean immediately with a solvent-dampened wipe (do not blow it off).[1]
Step 3: Reaction & Transfer
-
Closed Systems: Transfer the solid directly into the reaction vessel via a wide-mouth funnel to minimize air exposure.[1]
-
Solvent Addition: Add solvent slowly to the solid to prevent "puffing" of dust into the hood atmosphere.
Step 4: Decontamination (The "Wet Method")
-
Never sweep dry powder. This aerosolizes the hazard (H335).[1]
-
Protocol: Cover any spill with a paper towel dampened with acetone or ethanol.[1] Wipe inward from the perimeter to the center. Dispose of the towel as hazardous solid waste.
Visual Workflow: Safe Handling Logic
Figure 1: Decision logic for PPE selection and handling workflows based on the physical state of the chemical.[1]
Emergency Response & Disposal
Exposure Response
Waste Disposal Strategy
-
Classification: Hazardous Organic Waste (Toxic).[1]
-
Segregation:
-
Stream A: Solid waste (contaminated wipes, gloves, weigh boats).
-
Stream B: Liquid waste (mother liquors).[1]
-
-
Critical Restriction: Do not mix with acidic waste streams. Although 4-Nitrohydrocinnamonitrile is stable, accidental hydrolysis in the presence of strong acids can theoretically release HCN gas.[1] Keep pH neutral or basic.[1]
-
Destruction: High-temperature incineration is the preferred method for destruction.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 3-(4-Nitrophenyl)propionitrile (CAS 29632-37-5).[1] National Library of Medicine.[1] Retrieved from [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
